molecular formula C8H9NO B1314021 1,3-Dihydroisobenzofuran-5-amine CAS No. 61964-08-7

1,3-Dihydroisobenzofuran-5-amine

Cat. No.: B1314021
CAS No.: 61964-08-7
M. Wt: 135.16 g/mol
InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N
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Description

1,3-Dihydroisobenzofuran-5-amine is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dihydro-2-benzofuran-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULNTLNUHOMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498519
Record name 1,3-Dihydro-2-benzofuran-5-amine
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61964-08-7
Record name 1,3-Dihydro-2-benzofuran-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dihydro-2-benzofuran-5-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 1,3-dihydroisobenzofuran-5-amine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information is compiled from various chemical data sources to serve as a foundational resource for laboratory and development work.

Core Physical and Chemical Properties

This compound, with the CAS number 61964-08-7, is a solid at room temperature, typically appearing as a white to brown powder or crystalline substance.[1] Its core structure consists of a dihydroisobenzofuran moiety with an amine group attached to the benzene ring.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Formula C₈H₉NO[2][3]
Molecular Weight 135.16 g/mol [2][3][4]
Melting Point 104-105 °C[2][3]
104.0 to 108.0 °C[1]
106 °C[1]
Boiling Point (Predicted) 295.9 ± 40.0 °C at 760 mmHg[2][3]
Density (Predicted) 1.208 ± 0.06 g/cm³[2][3]
Flash Point 207.5 °C[2]
Vapor Pressure 3.8E-07 mmHg at 25°C[2]
pKa (Predicted) 4.79 ± 0.20[2][3]
Refractive Index 1.631[2]
Solubility Profile

Experimental Protocols

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 5-nitro-1,3-dihydroisobenzofuran.[3]

Synthesis of this compound

Materials:

  • 5-Nitro-1,3-dihydroisobenzofuran

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Water

  • 2 mol/L aqueous sodium hydroxide solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 5-nitro-1,3-dihydroisobenzofuran (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3 equivalents) to the solution.

  • Stir the reaction mixture at 70°C for 1 hour.

  • Monitor the reaction for completion.

  • Cool the reaction mixture to room temperature.

  • Add water and adjust the pH to 7 using a 2 mol/L aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Concentrate the organic phase under reduced pressure to yield the crude product.[3][7]

Characterization: The product can be characterized using ¹H-NMR spectroscopy. The expected signals in CDCl₃ are: δ 3.71 (br s, 2H), 5.02 (s, 4H), 6.57 (s, 1H), 6.60 (dd, J = 7.9, 2.0 Hz, 1H), 7.01 (d, J = 7.9 Hz, 1H).[3]

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Reactant1 5-Nitro-1,3-dihydroisobenzofuran Reaction Stir at 70°C for 1h Reactant1->Reaction Reactant2 SnCl2·2H2O Reactant2->Reaction Reactant3 Ethanol Reactant3->Reaction Workup pH Adjustment & Extraction Reaction->Workup Cooling Product This compound Workup->Product Concentration

Caption: Synthesis of this compound.

Applications and Further Research

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[2][6] Its structural motif is a building block for the development of novel compounds with potential biological activities. Further research into its reactivity and the exploration of its derivatives could lead to the discovery of new therapeutic agents and functional materials.

References

Technical Guide: Spectroscopic Characterization of 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed spectroscopic data and a detailed experimental protocol specifically for the synthesis and characterization of 1,3-dihydroisobenzofuran-5-amine are limited. This guide provides a comprehensive overview based on available data for the parent compound, 1,3-dihydroisobenzofuran, and established principles of spectroscopic interpretation for substituted aromatic compounds.

Introduction

This compound, also known as 5-aminophthalan, is a heterocyclic compound with a core structure that is a precursor in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and further development in medicinal chemistry and materials science. This document outlines the expected spectroscopic data for the characterization of this compound and provides a general synthetic and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known data for 1,3-dihydroisobenzofuran and the typical effects of an amino substituent on a benzene ring.[1][2][3]

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-1, H-3 (Methylene)~5.0 - 5.2SingletTwo equivalent CH₂ groups.
Aromatic CH~6.6 - 7.1MultipletThe amino group is electron-donating, causing an upfield shift of the aromatic protons compared to the unsubstituted compound.[1][2] The protons will likely appear as a complex multiplet due to their differing electronic environments.
Amine (NH₂)~3.5 - 4.5Broad SingletThe chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1, C-3 (Methylene)~73
Aromatic C-NH₂~145 - 150The carbon atom attached to the electron-donating amino group is significantly deshielded.
Aromatic CH~110 - 125The ortho and para carbons to the amino group will be shielded (shifted upfield) due to resonance effects.
Aromatic Quaternary C~135 - 140The quaternary carbons of the fused ring system.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumCharacteristic of a primary amine, often appearing as a doublet.
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960MediumFrom the methylene groups.
C=C Stretch (Aromatic)1500 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-O-C Stretch1050 - 1150StrongCharacteristic of the ether linkage in the furan ring.

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺135Molecular ion peak. An odd molecular weight is expected due to the presence of one nitrogen atom.
[M-NH₂]⁺119Loss of the amino group.
[M-CH₂O]⁺105Fragmentation of the dihydrofuran ring.

Experimental Protocols

General Synthetic Approach:

A common method for the synthesis of the 1,3-dihydroisobenzofuran core involves the reduction of a corresponding phthalide or a related dicarbonyl compound. For the 5-amino substituted derivative, a potential route could start from a commercially available nitro-substituted precursor, followed by reduction of the nitro group to an amine.

Example Protocol (Hypothetical):

  • Starting Material: 5-Nitro-1,3-dihydroisobenzofuran (or a precursor that can be cyclized to it).

  • Reduction of the Nitro Group:

    • Dissolve the nitro-substituted starting material in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

    • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up:

    • After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Analysis Protocol:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Reduction) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ir IR Spectroscopy purification->ir Pure Compound ms Mass Spectrometry purification->ms Pure Compound analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-dihydroisobenzofuran-5-amine, a key intermediate in various synthetic applications. This document details predicted and experimental spectral data, outlines a standard experimental protocol for data acquisition, and illustrates the logical workflow of NMR data analysis.

Spectral Data

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound was obtained in deuterochloroform (CDCl₃).

Proton Chemical Shift (δ) [ppm] Multiplicity Integration
H-4, H-6, H-76.57 - 7.01m3H
H-1, H-35.02s4H
-NH₂3.71br s2H

Source: Adapted from patent EP3287443.[1]

Predicted ¹³C NMR Spectral Data

The following ¹³C NMR chemical shifts have been predicted using computational methods to provide a reference for researchers. The prediction was performed using commercially available software.

Carbon Predicted Chemical Shift (δ) [ppm]
C-5145.8
C-3a, C-7a132.5
C-4, C-6, C-7110.1 - 120.5
C-1, C-372.9

Note: Predicted values are for guidance and should be confirmed by experimental data.

Experimental Protocols

A standardized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterochloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other solvents such as DMSO-d₆ or Acetone-d₆ may be used depending on solubility and the desired chemical shift dispersion.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.

  • Tuning and Matching: The probe should be properly tuned and matched to the frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal transmission and detection.

  • Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically used for routine spectra.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • Pulse Angle: A 30-45 degree pulse angle.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow involved in the analysis of NMR spectral data for the structural elucidation of a small molecule like this compound.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Weigh and Dissolve Sample Solvent Select Deuterated Solvent Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Spectrometer Spectrometer Setup (Tune, Lock, Shim) Transfer->Spectrometer Acquire_1H Acquire ¹H NMR Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference to TMS Phase_Baseline->Reference Integrate Integrate ¹H Signals Reference->Integrate Analyze_Shifts Analyze Chemical Shifts Reference->Analyze_Shifts Analyze_Multiplicity Analyze Multiplicity & Coupling Reference->Analyze_Multiplicity Analyze_Integration Analyze Integration Ratios Integrate->Analyze_Integration Assign_Signals Assign Signals to Structure Analyze_Shifts->Assign_Signals Analyze_Multiplicity->Assign_Signals Analyze_Integration->Assign_Signals Structure_Confirmation Confirm Molecular Structure Assign_Signals->Structure_Confirmation

Caption: Workflow for NMR Sample Preparation, Data Acquisition, Processing, and Analysis.

References

The Ascending Therapeutic Potential of 1,3-Dihydroisobenzofuran-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydroisobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. The introduction of an amine functionality at the 5-position creates a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of 1,3-dihydroisobenzofuran-5-amine derivatives, offering a valuable resource for researchers engaged in the discovery and development of new chemical entities.

Core Synthesis and Derivatization

The synthesis of this compound serves as a crucial starting point for the generation of diverse chemical libraries. A common synthetic route involves the reduction of the corresponding nitro or cyano precursors. Further derivatization of the primary amine opens up a vast chemical space for structure-activity relationship (SAR) studies. For instance, the amine can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting compounds.

Biological Activities of 1,3-Dihydroisobenzofuran Derivatives

While extensive research on a broad library of this compound derivatives is still emerging, studies on structurally related isobenzofuran and benzofuran derivatives have revealed a wide spectrum of biological activities. These findings provide a strong rationale for the exploration of the this compound core. Key activities observed in related scaffolds include:

  • Antimicrobial and Antifungal Activity: Various isobenzofuranone and benzofuran derivatives have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anticancer Activity: The cytotoxic potential of benzofuran derivatives against various cancer cell lines has been well-documented.[1][2] These compounds can induce apoptosis and inhibit cell proliferation through diverse mechanisms, including the inhibition of kinases and interaction with DNA.[1]

  • Serotonin Transporter (SERT) Inhibition: The 1,3-dihydroisobenzofuran scaffold is a key component of the well-known antidepressant citalopram, a selective serotonin reuptake inhibitor (SSRI).[3] Structure-activity relationship studies on citalopram analogues have provided valuable insights into the structural requirements for potent and selective SERT inhibition.[4][5]

Data Presentation: Biological Activity of Related Isobenzofuran Derivatives

The following tables summarize representative quantitative data for the biological activities of isobenzofuranone and benzofuran derivatives, which can serve as a valuable reference for the potential of the this compound core.

Table 1: Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives

CompoundTest OrganismMIC (μg/mL)Reference
B1 Escherichia coli>100[4]
Staphylococcus aureus50[4]
Candida albicans>100[4]
B2 Escherichia coli>100[4]
Staphylococcus aureus50[4]
Candida albicans>100[4]
B3 Escherichia coli>100[4]
Staphylococcus aureus50[4]
Candida albicans>100[4]
B4 Escherichia coli>100[4]
Staphylococcus aureus50[4]
Candida albicans>100[4]

Table 2: Anticancer Activity of Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
Compound 32 A2780 (Ovarian)12[1]
Compound 33 A2780 (Ovarian)11[1]
Compound 35 ACHN (Renal)2.74[1]
HCT15 (Colon)2.37[1]
MM231 (Breast)2.20[1]
NUGC-3 (Gastric)2.48[1]
NCI-H23 (Lung)5.86[1]
PC-3 (Prostate)2.68[1]
Compound 9 SQ20B (Head and Neck)0.46[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following sections provide comprehensive protocols for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension, except for the sterility control wells.

  • Include a growth control (no compound) and a positive control (known antibiotic).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.[6][7]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Receptor Binding Studies: Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11][12]

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-citalopram for SERT)

  • Unlabeled test compounds

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Mandatory Visualizations

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at 37°C C->D E Measure Absorbance/ Visual Inspection D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

experimental_workflow_cytotoxicity cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Add MTT Reagent B->C D Incubate & Formazan Crystal Formation C->D E Solubilize Formazan D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

signaling_pathway_sert cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action Serotonin_Synapse Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Binds to Serotonin_Presynaptic Reuptake of 5-HT SERT->Serotonin_Presynaptic Transports Derivative 1,3-Dihydroisobenzofuran -5-amine Derivative Derivative->SERT Inhibits

References

The 1,3-Dihydroisobenzofuran Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide on the Therapeutic Potential of 1,3-Dihydroisobenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1,3-dihydroisobenzofuran moiety, a heterocyclic scaffold, has emerged as a significant pharmacophore in the development of novel therapeutic agents. Its unique structural and electronic properties have led to the discovery of a diverse range of biologically active molecules with applications spanning from central nervous system disorders to oncology. This technical guide provides an in-depth overview of the current landscape of 1,3-dihydroisobenzofuran-based compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Antidepressant Applications: Targeting the Serotonin Transporter

The most prominent therapeutic application of the 1,3-dihydroisobenzofuran scaffold is in the treatment of depression. The selective serotonin reuptake inhibitor (SSRI) citalopram and its active S-enantiomer, escitalopram, are widely prescribed antidepressants that feature this core structure. These drugs exert their therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[1]

The interaction of citalopram and its analogues with SERT is highly specific. These compounds bind to the orthosteric (primary) binding site (S1) on the transporter, preventing serotonin from binding and being transported.[1] Furthermore, some derivatives have been shown to interact with an allosteric site (S2), which can modulate the binding of ligands to the primary site.[2][3]

Quantitative Data: SERT Binding Affinity

The binding affinity of 1,3-dihydroisobenzofuran derivatives to the serotonin transporter is a critical parameter for their development as antidepressants. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding or uptake assays.

CompoundTargetAssay TypeValueReference
(S)-CitalopramhSERT[3H]-(S)-Citalopram BindingKi = 1.77 nM[4]
(R)-CitalopramhSERT[3H]-(S)-Citalopram BindingKi = ~70 nM[3]
Citalopram Analogue 6hSERT[3H]-(S)-Citalopram BindingKi = 0.16 nM[4]
Citalopram Analogue 7hSERT[3H]-(S)-Citalopram BindingKi = 10.7 nM[4]
Citalopram Analogue 14SERT[3H]-(S)-Citalopram BindingKi = 3 nM[5]
Experimental Protocol: In Vitro Serotonin Reuptake Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT.

  • [³H]Serotonin (Radioligand).

  • Test compound (e.g., citalopram analogue).

  • Reference compound (e.g., fluoxetine).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well microplates.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hSERT cells to confluency in appropriate media.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer.

  • Pre-incubation: Add KRH buffer containing various concentrations of the test compound or reference compound to the wells. Incubate for 15-30 minutes at 37°C.

  • Initiation of Uptake: Add KRH buffer containing [³H]Serotonin to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the assay by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Serotonin uptake (IC50) by non-linear regression analysis.

SERT_Signaling_Pathway

Anticancer Applications: A Scaffold for Antiproliferative Agents

The 1,3-dihydroisobenzofuran scaffold has demonstrated significant potential in the development of anticancer agents. A number of synthetic derivatives have been shown to exhibit potent antiproliferative activity against various cancer cell lines. The mechanism of action for many of these compounds is still under investigation, but it is believed that they may interfere with critical cellular processes such as cell cycle progression and apoptosis.

Quantitative Data: Antiproliferative Activity

The anticancer efficacy of 1,3-dihydroisobenzofuran derivatives is commonly evaluated using in vitro cytotoxicity assays, such as the MTT assay. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 8HL-60Leukemia21.00 (µg/mL)[6][7]
Compound 9HL-60Leukemia3.24 (µg/mL)[6][7]
Compound 16K562Myeloid Leukemia2.79[6][7]
Compound 18K562Myeloid Leukemia1.71[6][7]
Compound 16U937Lymphoma62.97[6]
Compound 18U937Lymphoma46.63[6]
Analogue 6hRPMI-8226LeukemiaGI50 = 0.148[8][9]
Analogue 6hHOP-92Non-small Cell LungGI50 = 0.552[8][9]
Sclerophytin AL1210Murine Leukemia1.0 (ng/mL)[8][9]
Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the cytotoxicity (IC50) of a 1,3-dihydroisobenzofuran derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., K562, U937).

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the test compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anticancer_Screening_Workflow

Antioxidant Properties: Scavenging Free Radicals

Certain 1,3-dihydroisobenzofuran derivatives, particularly those isolated from natural sources like fungi, have demonstrated significant antioxidant activity.[10] These compounds can neutralize harmful free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, which are implicated in oxidative stress and various diseases. The antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring of the isobenzofuranone structure.[10]

Quantitative Data: Antioxidant Activity

The antioxidant potential is typically assessed using the DPPH radical-scavenging assay, and the results are expressed as EC50 values, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundSourceEC50 (µM)Reference
4,6-dihydroxy-5-methoxy-7-methylphthalide (1)Fungus Cephalosporium sp.AL03110[10]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2)Fungus Cephalosporium sp.AL0317[10]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3)Fungus Cephalosporium sp.AL03122[10]
4,5,6-trihydroxy-7-methylphthalide (4)Fungus Cephalosporium sp.AL0315[10]
Experimental Protocol: DPPH Radical-Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a 1,3-dihydroisobenzofuran derivative.

Materials:

  • Test compound.

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol.

  • Methanol.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solution. A control containing only DPPH solution and methanol is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Neuroprotective Effects: Targeting TREK-1 Channels

Recent studies have highlighted the potential of 1,3-dihydroisobenzofuran-1(3H)-one derivatives as neuroprotective agents, particularly in the context of ischemic stroke.[11][12] A key molecular target identified for these compounds is the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium channel.[11][12] Inhibition of TREK-1 has been shown to be a promising strategy for preventing neuronal cell death.[11][12]

The TREK-1 channel plays a role in regulating neuronal excitability and apoptosis.[11][12] By inhibiting this channel, isobenzofuranone derivatives can reduce neuronal death in models of oxygen-glucose deprivation/reperfusion (OGD/R), which mimics the conditions of an ischemic stroke.[11][12]

Quantitative Data: TREK-1 Inhibition

The inhibitory activity of these compounds against the TREK-1 channel is determined using electrophysiological or flux-based assays, with the potency expressed as IC50 values.

CompoundTargetIC50 (µM)Reference
Cpd8lTREK-10.81[11][12]
TKIMTREK-12.96[13]
ONO-0606822TREK-10.46[13]
13bTREK-10.43[13]
13cTREK-10.91[13]
Experimental Protocol: TREK-1 Inhibition Assay (Conceptual)

A detailed experimental protocol for a high-throughput TREK-1 inhibition assay would typically involve either a thallium flux assay or an automated patch-clamp electrophysiology platform.

Objective: To determine the IC50 of a test compound for the inhibition of the TREK-1 potassium channel.

Conceptual Workflow (Thallium Flux Assay):

  • Cell Line: Utilize a cell line stably expressing the TREK-1 channel.

  • Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound at various concentrations.

  • Activation and Thallium Influx: Add a TREK-1 activator (if necessary for baseline activity) followed by a thallium-containing buffer.

  • Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the influx of thallium through the TREK-1 channels.

  • Data Analysis: The inhibition of the thallium flux by the test compound is used to calculate the IC50 value.

TREK1_Neuroprotection_Pathway

Synthesis of the 1,3-Dihydroisobenzofuran Scaffold

A variety of synthetic strategies have been developed to access the 1,3-dihydroisobenzofuran core and its derivatives. A common approach involves the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, followed by aromatization.[6][7]

General Synthetic Scheme:

  • Condensation: DBU-promoted condensation of phthalaldehydic acid with a 1,3-dicarbonyl compound.[6][7]

  • Aromatization: Hg(OAc)2 mediated aromatization to form the phenolic isobenzofuranone.[6][7]

  • Functionalization: Further functionalization, such as acetylation of the hydroxyl group, can be achieved using standard methods.[6][7]

The synthesis of the renowned antidepressant citalopram involves a multi-step process, often starting from 5-bromophthalide or 5-cyanophthalide, and utilizing Grignard reagents for the introduction of the fluorophenyl and dimethylaminopropyl side chains, followed by cyclization and cyanation steps.[2][5][14]

Conclusion

The 1,3-dihydroisobenzofuran scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its presence in clinically successful drugs like citalopram underscores its importance. Ongoing research continues to uncover new therapeutic applications, with promising developments in the fields of oncology, neuroprotection, and antioxidant therapy. The continued exploration of the chemical space around this core structure, coupled with detailed mechanistic studies and the development of robust experimental protocols, holds great promise for the discovery of next-generation therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of this remarkable scaffold.

References

CAS number and molecular structure of 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Dihydroisobenzofuran-5-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Identification and Molecular Structure

This compound, a heterocyclic aromatic amine, is a stable, solid compound at room temperature.[1][2]

  • CAS Number: 61964-08-7[1][2][3][4][5][6][7]

  • Molecular Formula: C₈H₉NO[3][5][6][7][8][9]

  • IUPAC Name: 1,3-dihydro-2-benzofuran-5-amine[1][8]

  • Synonyms: 5-Amino-1,3-dihydroisobenzofuran, 5-Aminophthalan, 1,3-Dihydro-5-isobenzofuranamine[3][4][8]

Molecular Structure:

The structure consists of a bicyclic system where a furan ring is fused to a benzene ring, with an amine group substituted at the 5-position of the isobenzofuran core.

  • SMILES: C1C2=C(CO1)C=C(C=C2)N[5][6][8]

  • InChI Key: GKULNTLNUHOMGD-UHFFFAOYSA-N[1][2][5][6][8]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 135.16 g/mol [3][5][6][8]
Melting Point 104-105 °C[3][5][6]
Boiling Point (Predicted) 295.9 ± 40.0 °C[3][5][6]
Density (Predicted) 1.208 ± 0.06 g/cm³[3][5][6]
pKa (Predicted) 4.79 ± 0.20[3][5][6]
Appearance White to Brown powder/crystal[4]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and methanol.[1]

Table 2: ¹H-NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ)MultiplicityIntegrationAssignmentSource
7.01 ppmd, J = 7.9 Hz1HAromatic CH[5][6]
6.60 ppmdd, J = 7.9, 2.0 Hz1HAromatic CH[5][6]
6.57 ppms1HAromatic CH[5][6]
5.02 ppms4H-CH₂-O-CH₂-[5][6]
3.71 ppmbr s2H-NH₂[5][6]

Synthesis and Experimental Protocol

This compound is typically synthesized via the reduction of 5-Nitro-1,3-dihydroisobenzofuran.[5][6] The following protocol is based on established procedures.

Reaction Scheme:

G Synthesis of this compound reactant 5-Nitro-1,3-dihydroisobenzofuran product This compound reactant->product Reduction 70°C, 1 hour reagent Tin(II) chloride dihydrate (SnCl₂·2H₂O) Ethanol (Solvent) reagent->product

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 5-Nitro-1,3-dihydroisobenzofuran (5.63 g, 34.1 mmol) in 56 mL of ethanol in a suitable reaction vessel.[5][6]

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (23.1 g, 102 mmol).[5][6]

  • Reaction: Stir the reaction mixture at 70°C for 1 hour.[5][6]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.[5][6]

    • Add water and a 2 mol/L aqueous sodium hydroxide solution sequentially to adjust the pH to 7.[5][6]

    • Extract the product with ethyl acetate.[5][6]

    • Wash the organic layer with brine.[5][6]

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.[5][6]

  • Yield: This protocol affords a high yield of approximately 98% (4.6 g) of this compound.[5][6]

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis and is primarily utilized as a pharmaceutical intermediate.[3] The 1,3-dihydroisobenzofuran moiety is a core structure in several pharmacologically active compounds, including the well-known antidepressant, Citalopram.[12] While derivatives of the parent isobenzofuran structure have been investigated for a range of biological activities including antimicrobial and anticancer properties, the primary documented application for the 5-amino derivative is in the synthesis of more complex molecules.[1][12][13]

Logical Workflow: Synthetic Pathway

The synthesis of this compound from its nitro precursor is a straightforward and high-yielding chemical transformation. The workflow involves the setup of the reaction, the chemical conversion itself, and a series of work-up and isolation steps to obtain the final product.

G cluster_0 Reaction Setup cluster_1 Chemical Transformation cluster_2 Product Work-up & Isolation A Dissolve 5-Nitro-1,3- dihydroisobenzofuran in Ethanol B Add Tin(II) chloride dihydrate A->B C Heat mixture to 70°C B->C D Stir for 1 hour C->D E Cool to room temperature D->E F Neutralize with NaOH (aq) to pH 7 E->F G Extract with Ethyl Acetate F->G H Wash organic layer with brine G->H I Concentrate under reduced pressure H->I J Final Product: This compound I->J

Caption: Experimental workflow for the synthesis of the title compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and serious eye irritation and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Store under an inert gas (nitrogen or argon) at 2–8 °C.[5][6]

References

The 1,3-Dihydroisobenzofuran Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydroisobenzofuran, also known as phthalan, is a bicyclic heteroaromatic organic compound that has emerged as a significant scaffold in medicinal chemistry and natural product synthesis. Its unique structural and electronic properties have made it a privileged core in a variety of biologically active molecules, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthetic methodologies, and biological significance of 1,3-dihydroisobenzofuran and its derivatives.

Discovery and History

The exploration of the 1,3-dihydroisobenzofuran scaffold has a history spanning over a century. Early work focused on substituted derivatives, with one of the first documented syntheses being that of 1,3-diphenylisobenzofuran in 1905. The synthesis of the parent, unsubstituted 1,3-dihydroisobenzofuran (phthalan) was achieved later, with notable early work on phthalan-4-carboxylic acid being reported in 1958.

The biological relevance of this scaffold gained significant attention with the discovery and development of the antidepressant citalopram. First synthesized in the 1970s, citalopram's clinical success spurred further interest in the 1,3-dihydroisobenzofuran core as a pharmacophore. Concurrently, the isolation of naturally occurring 1,3-dihydroisobenzofuran and isobenzofuranone derivatives from various sources, particularly endophytic fungi, has revealed a rich diversity of structures with promising biological activities, including antifungal, antioxidant, and antiproliferative properties.

Synthetic Methodologies

A variety of synthetic strategies have been developed to construct the 1,3-dihydroisobenzofuran ring system. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.

Iodocyclization of 2-Vinylbenzyl Alcohols

A versatile and efficient method for the synthesis of substituted 1,3-dihydroisobenzofurans involves the iodocyclization of 2-vinylbenzyl alcohols. This electrophilic cyclization proceeds under mild conditions and allows for the introduction of an iodomethyl group, which can be further functionalized.

Experimental Protocol: Synthesis of 1-(Iodomethyl)-1-phenyl-1,3-dihydroisobenzofuran [1]

  • Preparation of the Starting Material (2-vinylbenzyl alcohol derivative): To a stirred solution of (E)-1-bromo-2-(2-phenylethenyl)benzene (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred for 1 hour at the same temperature. Acetone (1.0 eq) is then added, and stirring is continued for an additional 2 hours at 0 °C. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-vinylbenzyl alcohol derivative.

  • Iodocyclization: To a solution of the 2-vinylbenzyl alcohol derivative (1.0 eq) in toluene at 0 °C, potassium tert-butoxide (1.2 eq) is added, followed by the portion-wise addition of iodine (1.2 eq). The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the addition of saturated aqueous sodium thiosulfate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to yield 1-(iodomethyl)-1-phenyl-1,3-dihydroisobenzofuran.

Synthesis of Citalopram: A Key Pharmaceutical Application

The synthesis of the antidepressant citalopram highlights a multi-step approach to constructing a complex 1,3-dihydroisobenzofuran derivative. Several synthetic routes have been developed, often involving Grignard reactions and subsequent cyclization.

Experimental Protocol: A Representative Synthesis of Citalopram [2][3][4]

  • Grignard Reaction: 5-Bromophthalide is reacted with 4-fluorophenylmagnesium bromide in an appropriate solvent like tetrahydrofuran (THF) to form an intermediate benzophenone derivative.

  • Second Grignard Reaction and Cyclization: The intermediate from the previous step is then reacted with 3-(dimethylamino)propylmagnesium chloride. The resulting diol is not isolated but is subjected to acidic workup (e.g., with aqueous acetic acid) to facilitate cyclization to the 1,3-dihydroisobenzofuran ring.

  • Cyanation: The bromo-substituted 1,3-dihydroisobenzofuran is converted to the corresponding nitrile (citalopram) via reaction with a cyanide source, such as copper(I) cyanide, in a polar aprotic solvent like dimethylformamide (DMF).

  • Purification: The final product, citalopram, is purified by crystallization, often as a hydrobromide or hydrochloride salt.

Synthetic_Workflow_of_Citalopram cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_end Final Product 5-Bromophthalide 5-Bromophthalide Grignard Reaction 1 Grignard Reaction 1 5-Bromophthalide->Grignard Reaction 1 4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide 4-Fluorophenylmagnesium bromide->Grignard Reaction 1 3-(Dimethylamino)propylmagnesium chloride 3-(Dimethylamino)propylmagnesium chloride Grignard Reaction 2 Grignard Reaction 2 3-(Dimethylamino)propylmagnesium chloride->Grignard Reaction 2 Intermediate Benzophenone Intermediate Benzophenone Grignard Reaction 1->Intermediate Benzophenone Intermediate Benzophenone->Grignard Reaction 2 Diol Intermediate Diol Intermediate Grignard Reaction 2->Diol Intermediate Acid-catalyzed Cyclization Acid-catalyzed Cyclization Diol Intermediate->Acid-catalyzed Cyclization Bromo-dihydroisobenzofuran Bromo-dihydroisobenzofuran Acid-catalyzed Cyclization->Bromo-dihydroisobenzofuran Cyanation Cyanation Bromo-dihydroisobenzofuran->Cyanation Citalopram Citalopram Cyanation->Citalopram

Naturally Occurring 1,3-Dihydroisobenzofurans

Nature provides a rich source of structurally diverse 1,3-dihydroisobenzofuran derivatives, particularly from endophytic fungi. These microorganisms, which live within plant tissues, have been found to produce a plethora of bioactive secondary metabolites.

Notable Natural Products:

  • Pestaphthalides: A series of isobenzofuranones isolated from the endophytic fungus Pestalotiopsis sp. have demonstrated modest antifungal activity.[5]

  • Antioxidant Derivatives from Cephalosporium sp.: A novel isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, along with known 1,3-dihydroisobenzofurans, were isolated from the fungus Cephalosporium sp. AL031 and showed potent antioxidant activity.[6]

  • Pestacin: A 1,5,7-trisubstituted 1,3-dihydroisobenzofuran isolated from Pestalotiopsis microspora has been noted for its antioxidant and antimycotic properties.[4]

Biological Activities and Therapeutic Potential

The 1,3-dihydroisobenzofuran scaffold is associated with a wide range of biological activities, making it a focal point for drug discovery and development.

Antidepressant Activity and Mechanism of Action

The most prominent therapeutic application of a 1,3-dihydroisobenzofuran derivative is citalopram, a widely prescribed antidepressant.

Mechanism of Action: Citalopram is a selective serotonin reuptake inhibitor (SSRI).[7][8][9][10] It functions by binding to the serotonin transporter (SERT) in the presynaptic neuron, thereby blocking the reabsorption of serotonin from the synaptic cleft.[8][9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[8][9] The therapeutic effects are believed to arise from the downstream neuroadaptive changes that occur in response to prolonged elevated serotonin levels.[9]

Citalopram_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Citalopram Citalopram Citalopram->SERT Blocks Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Activates

Antiproliferative Activity

Several isobenzofuran-1(3H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.

Quantitative Data: Antiproliferative Activity of Isobenzofuran-1(3H)-one Derivatives [11][12][13]

CompoundCancer Cell LineIC50 (µM)
Compound 16 K562 (myeloid leukemia)2.79
Compound 18 K562 (myeloid leukemia)1.71
Compound 9 HL-60 (leukemia)3.24 µg/mL
Compound 9 SF295 (glioblastoma)10.09 µg/mL
Compound 9 MDA-MB435 (melanoma)8.70 µg/mL
Etoposide (Control) K562 (myeloid leukemia)7.06

The mechanisms underlying the antiproliferative effects of these compounds are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

Naturally occurring phenolic 1,3-dihydroisobenzofuran derivatives have shown potent antioxidant properties.

Quantitative Data: Antioxidant Activity of Isobenzofuranone and 1,3-Dihydroisobenzofuran Derivatives from Cephalosporium sp. AL031 [6]

CompoundAntioxidant Activity (DPPH radical-scavenging assay) EC50 (µM)
4,6-dihydroxy-5-methoxy-7-methylphthalide (1) 10
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran (2) 7
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran (3) 22
4,5,6-trihydroxy-7-methylphthalide (4) 5

Mechanism of Action: The antioxidant activity of these phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to cells.[8][14] The presence and position of hydroxyl groups on the aromatic ring are crucial for this activity.

Antifungal Activity

Certain 1,3-dihydroisobenzofuran derivatives have exhibited promising antifungal properties. For example, some N-(3-phthalidyl) amines have shown inhibitory effects against Candida albicans.[15]

Future Directions

The 1,3-dihydroisobenzofuran scaffold continues to be a fertile ground for chemical and pharmacological research. Future efforts are likely to focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and environmentally friendly synthetic routes will facilitate the creation of diverse compound libraries for biological screening.

  • Exploration of New Biological Targets: While the antidepressant and antiproliferative activities are well-documented, further investigation into other potential therapeutic applications, such as antiviral, anti-inflammatory, and neuroprotective agents, is warranted.

  • Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by bioactive 1,3-dihydroisobenzofuran derivatives will be crucial for rational drug design and optimization.

  • Total Synthesis of Complex Natural Products: The synthesis of intricate, naturally occurring 1,3-dihydroisobenzofurans will not only provide access to these molecules for further biological evaluation but also drive innovation in synthetic organic chemistry.

References

An In-depth Technical Guide to the Safe Handling of 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-dihydroisobenzofuran-5-amine (CAS No: 61964-08-7), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Physical Properties
PropertyValue
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.16 g/mol [1]
Appearance Tan solid[2]
Melting Point 105.5 - 107 °C (221.9 - 224.6 °F)[2]
Purity Typically ≥97%
Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][3][4][5]Warning[1][3][4]Exclamation Mark
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[3]Warning[1][3][4]Exclamation Mark
Skin Irritation (Category 2)H315: Causes skin irritation[1][3][4][5]Warning[1][3][4]Exclamation Mark
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3][4][5]Warning[1][3][4]Exclamation Mark
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1][3][4][5]Warning[1][3][4]Exclamation Mark
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][3][4][5]Warning[1][3][4]Exclamation Mark
Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4]
P264Wash face, hands and any exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth. Do NOT induce vomiting.
Handling, Storage, and Disposal
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid ingestion and inhalation.[2] Ensure adequate ventilation and avoid dust formation.[2]

  • Storage: Store in a well-ventilated place.[2] Keep the container tightly closed.[2] Recommended storage is in a refrigerator.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[2]

  • Environmental Precautions: Should not be released into the environment.[2]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Experimental Protocols: A Representative Synthetic Workflow

The following section outlines a generalized experimental workflow for a reaction involving this compound, integrating necessary safety precautions. This protocol is illustrative; specific reaction conditions will vary.

Objective: To perform a generic N-acylation of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride)

  • A non-reactive solvent (e.g., Dichloromethane)

  • A base (e.g., Triethylamine)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

Methodology:

  • Reaction Setup:

    • Assemble a clean, dry round-bottom flask with a magnetic stir bar.

    • Place the flask under an inert atmosphere.

    • Safety: All glassware should be inspected for cracks. The entire procedure should be conducted within a certified chemical fume hood.

  • Reagent Addition:

    • In the fume hood, weigh the required amount of this compound and add it to the flask.

    • Add the solvent, followed by the base.

    • Begin stirring the mixture.

    • Slowly add the acylating agent dropwise to the solution. This reaction can be exothermic.

    • Safety: Wear appropriate PPE (lab coat, gloves, safety goggles). Handle the solid amine carefully to avoid generating dust. Acylating agents are often corrosive and moisture-sensitive; handle with extreme care.

  • Reaction Monitoring:

    • Allow the reaction to stir at the appropriate temperature for the required duration.

    • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding water or a suitable aqueous solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

    • Safety: Be aware of potential pressure buildup during quenching and extraction.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product, typically by column chromatography or recrystallization.

    • Safety: Ensure the rotary evaporator is operated correctly with a cold trap to capture solvent vapors. If performing column chromatography, work in the fume hood and handle silica gel with care to avoid inhalation.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Reaction PPE Don PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Fume Hood Weigh Weigh Solid Amine FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Add Reagents Dissolve->React Workup Aqueous Work-up React->Workup Purify Purification (e.g., Chromatography) Workup->Purify Dispose Dispose of Waste Purify->Dispose

Caption: General laboratory workflow for handling this compound.

First_Aid_Response cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air Call for Medical Help Inhalation->Action_Inhale Action_Skin Wash with Soap & Water (15+ min) Remove Contaminated Clothing Skin->Action_Skin Action_Eye Rinse with Water (15+ min) Remove Contacts if Possible Eye->Action_Eye Action_Ingest Rinse Mouth Call for Medical Help Ingestion->Action_Ingest

References

Solubility profile of 1,3-dihydroisobenzofuran-5-amine in common lab solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroisobenzofuran-5-amine, a heterocyclic building block, is a compound of interest in medicinal chemistry and materials science.[1][2] Its structural motif is found in a range of pharmacologically active compounds.[1] A thorough understanding of its solubility is paramount for its application in synthesis, formulation, and biological screening. Solubility influences bioavailability, dosage form design, and the overall success of a drug candidate.[3][4] This guide provides a framework for assessing the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide initial clues to its potential solubility behavior. The presence of an amine group suggests that the solubility will be pH-dependent.

PropertyValueReference
Molecular Formula C₈H₉NO[5][6][7]
Molecular Weight 135.16 g/mol [8]
Melting Point 104-105 °C[6][7]
Boiling Point (Predicted) 295.9 ± 40.0 °C[6][7]
pKa (Predicted) 4.79 ± 0.20[6]
Physical Form Solid[5]

Predicted Solubility Profile

Based on the structure of this compound, which contains both a polar amine group and a largely non-polar bicyclic ether core, a mixed solubility profile is anticipated.

  • Aqueous Solubility: The amine group can be protonated at acidic pH, forming a more water-soluble salt. Therefore, the aqueous solubility is expected to be significantly higher in acidic solutions (e.g., pH 1-5) compared to neutral or basic conditions. At physiological pH 7.4, the solubility might be limited.

  • Organic Solvent Solubility: The presence of the aromatic and ether functionalities suggests good solubility in a range of organic solvents. It is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Solubility in less polar solvents like dichloromethane and ethyl acetate is also expected. It is likely to have low solubility in non-polar hydrocarbon solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The two primary types of solubility testing are kinetic and thermodynamic.[3]

This method determines the equilibrium solubility of a compound and is considered the gold standard.[9]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker water bath is commonly used.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous buffer.[3] This is a higher throughput method often used in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer of interest (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effect.

  • Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[4]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound

SolventTemperature (°C)MethodSolubility (µg/mL)
Water25ThermodynamicTo be determined
PBS (pH 7.4)37ThermodynamicTo be determined
0.1 M HCl25ThermodynamicTo be determined
Methanol25ThermodynamicTo be determined
Ethanol25ThermodynamicTo be determined
DMSO25ThermodynamicTo be determined
PBS (pH 7.4, 2% DMSO)37KineticTo be determined

Visualizations

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Shake-Flask C Centrifuge or Filter B->C D Collect supernatant/filtrate C->D E Quantify concentration (HPLC/LC-MS) D->E F Solubility Data (µg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G Compound This compound Structure Molecular Structure Compound->Structure Amine Amine Group (pKa ~4.8) Structure->Amine Core Bicyclic Ether Core Structure->Core AqueousSol Aqueous Solubility Amine->AqueousSol OrganicSol Organic Solubility Core->OrganicSol pHDep pH-Dependent AqueousSol->pHDep Polar Soluble in Polar Solvents OrganicSol->Polar

Caption: Factors Influencing Solubility Profile.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its molecular structure provides a strong basis for predicting its solubility behavior. The presence of an amine group suggests pH-dependent aqueous solubility, while the aromatic core indicates solubility in various organic solvents. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, are recommended. This information is crucial for the effective utilization of this compound in research and development.

References

Methodological & Application

Application Note: Protocol for the Reduction of a Nitro Group in 5-Nitro-1,3-dihydroisobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding aromatic amines that are crucial building blocks for pharmaceuticals, agrochemicals, and dyes.[1] The target compound, 5-amino-1,3-dihydroisobenzofuran, serves as a valuable intermediate in medicinal chemistry and materials science. This document provides a detailed protocol for the efficient reduction of 5-nitro-1,3-dihydroisobenzofuran to its corresponding amine using catalytic hydrogenation, a widely adopted method known for its high yields and clean reaction profiles.[1][2][3]

Overview of Reduction Methods

The conversion of an aromatic nitro group to a primary amine can be accomplished through various synthetic routes. The choice of method often depends on the presence of other functional groups in the molecule, cost, and scalability.

  • Catalytic Hydrogenation: This is one of the most common methods, employing hydrogen gas (H₂) in the presence of a metal catalyst.[3] Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel are highly effective.[4][5] This method is favored for its clean conversion and the ease of product isolation, as the catalyst is simply filtered off.

  • Metal-Acid Systems (Dissolving Metal Reductions): Classical methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl).[1][3] The Béchamp reduction (Fe/HCl) is a cost-effective option often used in industrial-scale synthesis.[2]

  • Transfer Hydrogenation: In this approach, a hydrogen donor molecule is used instead of hydrogen gas. Common donors include hydrazine (N₂H₄), ammonium formate (HCO₂NH₄), or formic acid, often in the presence of a catalyst like Pd/C or Zn powder.[6] This technique avoids the need for pressurized hydrogenation equipment.

For the reduction of 5-nitro-1,3-dihydroisobenzofuran, catalytic hydrogenation with Pd/C is the recommended protocol due to its high efficiency, functional group tolerance, and straightforward work-up.

Comparative Data of Reduction Protocols

The following table summarizes various methods for the reduction of aromatic nitro groups, providing a basis for comparison.

Method/Reducing AgentCatalyst/ConditionsSolventTemperature (°C)Typical Yield (%)Notes
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CEthanol, Methanol, or Ethyl AcetateRoom Temperature>95%Clean reaction, easy work-up by filtration. Catalyst can be pyrophoric.[2][5]
Béchamp Reduction Iron (Fe) powder, HClEthanol/WaterReflux80-95%Cost-effective for large scale. Requires neutralization and removal of iron salts.[2]
Tin/HCl Reduction Tin (Sn) granules, conc. HClEthanolReflux85-95%Highly effective, but tin salts can be difficult to remove from the product.[3]
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanolReflux90-98%Avoids the use of pressurized H₂ gas.[6]
Sodium Sulfide Reduction Na₂S or Na₂S·9H₂OWater/EthanolRefluxVariablePrimarily used for selective reduction of one nitro group in dinitro compounds.[1][4]

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-nitro-1,3-dihydroisobenzofuran using palladium on carbon as a catalyst under a hydrogen atmosphere.

3.1 Materials and Reagents

  • 5-nitro-1,3-dihydroisobenzofuran

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Methanol/Ethyl Acetate), reagent grade

  • Hydrogen (H₂) gas supply with balloon

  • Celite® (diatomaceous earth)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel or celite plug in a pipette)

  • Rotary evaporator

3.2 Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 5-nitro-1,3-dihydroisobenzofuran in Ethanol B Add 10% Pd/C catalyst to the solution A->B C Seal flask and purge with N₂/Ar B->C D Introduce H₂ atmosphere (via balloon) C->D E Stir vigorously at room temperature D->E Start Reaction F Monitor reaction by TLC (disappearance of starting material) E->F G Carefully vent H₂ and purge with N₂/Ar F->G Reaction Complete H Filter reaction mixture through Celite® G->H I Rinse Celite® pad with fresh solvent H->I J Combine filtrates I->J K Remove solvent under reduced pressure J->K L Obtain crude 5-amino-1,3-dihydroisobenzofuran K->L M Purify crude product (Recrystallization or Column Chromatography) L->M N Characterize final product (NMR, MS, IR) M->N

References

Application Notes and Protocols for the Derivatization of 1,3-dihydroisobenzofuran-5-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-dihydroisobenzofuran scaffold is a key structural motif present in a variety of pharmacologically active compounds.[1] The strategic derivatization of this core structure, particularly at the 5-amino position, is a critical step in medicinal chemistry for exploring and optimizing the biological activity of new chemical entities. Structure-activity relationship (SAR) studies of these derivatives provide crucial insights into the molecular interactions with biological targets, guiding the design of more potent and selective drug candidates. This document provides detailed application notes and experimental protocols for the derivatization of 1,3-dihydroisobenzofuran-5-amine to generate a library of compounds for SAR studies. The primary focus will be on N-acylation and N-alkylation/reductive amination, two versatile and widely used methods for modifying amine functionalities.[2][3]

Target Audience

These notes and protocols are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are engaged in the synthesis and evaluation of novel therapeutic agents.

I. Derivatization Strategies for SAR Studies

The primary amino group of this compound is a versatile handle for a variety of chemical modifications. The two main strategies discussed here, N-acylation and reductive amination, allow for the introduction of a wide range of substituents, enabling a systematic exploration of the chemical space around the core scaffold.

  • N-Acylation: This reaction introduces an acyl group to the nitrogen atom, forming an amide linkage. This modification can alter the electronic properties, hydrogen bonding capacity, and steric bulk of the molecule. A variety of acylating agents, such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents), can be employed to introduce diverse functionalities.[4][5]

  • N-Alkylation via Reductive Amination: This method is a powerful tool for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines.[6][7] It involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[8] This strategy allows for the introduction of various alkyl and arylalkyl groups.

II. Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acylated derivative.

Protocol 2: General Procedure for N-Alkylation of this compound via Reductive Amination

This protocol outlines a general method for the N-alkylation of this compound using an aldehyde or ketone and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired N-alkylated product.

III. Data Presentation for SAR Studies

The quantitative data from the biological evaluation of the synthesized derivatives should be summarized in a clear and structured table to facilitate the analysis of structure-activity relationships. An example table is provided below.

Table 1: Structure-Activity Relationship Data for Derivatives of this compound

Compound IDR GroupBiological TargetAssay TypeIC₅₀/EC₅₀ (nM)Selectivity vs. Target X
Parent -HTarget YBinding15001x
AC-01 -C(O)CH₃Target YBinding8501.5x
AC-02 -C(O)PhTarget YBinding4203.2x
RA-01 -CH₂CH₃Target YBinding12000.8x
RA-02 -CH₂PhTarget YBinding3504.1x

Data is hypothetical and for illustrative purposes only.

IV. Visualizations

Signaling Pathway

Based on the SAR of citalopram analogs, a relevant biological target for derivatives of this compound is the serotonin transporter (SERT).[9][10] The following diagram illustrates a simplified signaling pathway involving SERT.

G Simplified Serotonin Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding SERT SERT Serotonin_Synapse->SERT Reuptake Signaling Downstream Signaling Receptor->Signaling SERT->Serotonin_Vesicle Derivative 1,3-Dihydroisobenzofuran -5-amine Derivative Derivative->SERT Inhibition

Caption: Simplified Serotonin Signaling Pathway and Target for Derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives for SAR studies.

G Workflow for SAR Studies Start Start: this compound Derivatization Derivatization (N-Acylation / Reductive Amination) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Screening Biological Screening (e.g., Binding Assays) Purification->Screening DataAnalysis Data Analysis (SAR Determination) Screening->DataAnalysis DataAnalysis->Derivatization Design New Derivatives LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General Workflow for Synthesis and SAR Evaluation.

Logical Relationship of Derivatization Reactions

This diagram shows the logical relationship between the starting material and the products of the two main derivatization strategies.

G Derivatization Pathways cluster_0 N-Acylation cluster_1 Reductive Amination StartingMaterial This compound AcylChloride R-COCl AmideProduct N-Acylated Derivative StartingMaterial->AmideProduct Carbonyl R'-CHO or R'-CO-R'' AlkylatedProduct N-Alkylated Derivative StartingMaterial->AlkylatedProduct AcylChloride->AmideProduct Carbonyl->AlkylatedProduct ReducingAgent NaBH(OAc)₃ ReducingAgent->AlkylatedProduct

Caption: Logical Flow of Derivatization Reactions.

References

Application Notes and Protocols for the Synthesis of Citalopram Analogues from 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1,3-dihydroisobenzofuran-5-amine as a versatile starting material in the synthesis of citalopram and its analogues. Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The exploration of its analogues is a continuing interest in the field of medicinal chemistry to develop novel therapeutics with improved efficacy and side-effect profiles.

The protocols outlined below detail a proposed synthetic route that leverages the chemical reactivity of the 5-amino group on the 1,3-dihydroisobenzofuran scaffold. This approach involves the conversion of the amine to a cyano group, a key functional moiety in the structure of citalopram.

Synthetic Strategy Overview

The synthesis of citalopram analogues from this compound can be logically approached through a multi-step pathway. The initial and crucial step is the conversion of the amino group into a nitrile (cyano) group via a Sandmeyer reaction. This transformation yields the key intermediate, 1,3-dihydroisobenzofuran-5-carbonitrile. Subsequent steps, which are well-documented in the synthesis of citalopram, involve the introduction of the 4-fluorophenyl and the 3-(dimethylamino)propyl moieties. While direct use of this compound is not extensively reported, patent literature suggests the viability of using 5-amino functionalized phthalides in Grignard-based syntheses, supporting the utility of the 5-amino-1,3-dihydroisobenzofuran scaffold as a precursor.[1][2]

The following diagram illustrates the proposed synthetic pathway:

Citalopram Synthesis Pathway start This compound intermediate1 Diazonium Salt Intermediate start->intermediate1 Diazotization (NaNO2, HCl) intermediate2 1,3-Dihydroisobenzofuran-5-carbonitrile intermediate1->intermediate2 Sandmeyer Reaction (CuCN) intermediate3 Grignard Reagent Intermediate intermediate2->intermediate3 Grignard Reaction 1 (4-Fluorophenylmagnesium bromide) citalopram Citalopram Analogue intermediate3->citalopram Grignard Reaction 2 (3-(Dimethylamino)propylmagnesium chloride) and Ring Closure

Caption: Proposed synthetic pathway for citalopram analogues.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of citalopram from related precursors, providing an expected range for the proposed pathway.

Reaction StepStarting MaterialProductReagentsYield (%)Reference
Cyanation of 1-(4-fluorophenyl)-1,3-dihydro-5-chloroisobenzofuran1-(4-fluorophenyl)-1,3-dihydro-5-chloroisobenzofuran1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileNiCl2, PPh3, Zn, KCN86[3]
Alkylation of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrileCitalopramNaH, 3-dimethylaminopropyl chloride60[3]
Double Grignard and Cyclization from 5-bromophthalide5-Bromophthalide1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-bromide4-F-PhMgBr, (3-(Me2N)propyl)MgCl, HCl/EtOH~50-60[4]

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dihydroisobenzofuran-5-carbonitrile via Sandmeyer Reaction

This protocol describes the conversion of this compound to 1,3-dihydroisobenzofuran-5-carbonitrile.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (optional, for complex formation)

  • Ice

  • Water (deionized)

  • Dichloromethane or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Dropping funnel

  • Beakers

  • Filter funnel and filter paper

  • Separatory funnel

Procedure:

Part A: Diazotization

  • In a round bottom flask, dissolve a known molar equivalent of this compound in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 molar equivalents) in water dropwise to the stirred amine solution, maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent excessive foaming and temperature rise.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 molar equivalents) in a minimal amount of aqueous sodium or potassium cyanide solution to form the soluble dicyanocuprate(I) complex. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas is expected. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_cyanation Cyanation dissolve Dissolve Amine in HCl/H₂O cool_amine Cool to 0-5 °C dissolve->cool_amine add_nitrite Add NaNO₂ solution dropwise cool_amine->add_nitrite stir_diazonium Stir for 30 min at 0-5 °C add_nitrite->stir_diazonium add_diazo Add diazonium salt to CuCN stir_diazonium->add_diazo Transfer prep_cu Prepare CuCN solution prep_cu->add_diazo warm_react Warm and heat reaction add_diazo->warm_react extract Extract with organic solvent warm_react->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Caption: Experimental workflow for the Sandmeyer reaction.

Protocol 2: Synthesis of Citalopram from 1,3-Dihydroisobenzofuran-5-carbonitrile

This protocol is adapted from established literature procedures for the synthesis of citalopram from the 5-cyano intermediate.[3]

Materials:

  • 1,3-Dihydroisobenzofuran-5-carbonitrile

  • 4-Fluorophenylmagnesium bromide (Grignard reagent)

  • 3-(Dimethylamino)propylmagnesium chloride (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Sodium Hydride (NaH) (for alternative alkylation)

  • 3-Dimethylaminopropyl chloride (for alternative alkylation)

  • Dimethyl Sulfoxide (DMSO) (for alternative alkylation)

  • Hydrochloric acid (HCl) or other suitable acid for workup and ring closure

  • Diethyl ether or other suitable extraction solvent

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure (via Double Grignard Reaction):

  • To a solution of 1,3-dihydroisobenzofuran-5-carbonitrile in anhydrous THF under an inert atmosphere, add a solution of 4-fluorophenylmagnesium bromide (1.1 molar equivalents) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In a separate flask, prepare the 3-(dimethylamino)propylmagnesium chloride Grignard reagent.

  • Cool the initial reaction mixture back to 0 °C and slowly add the 3-(dimethylamino)propylmagnesium chloride solution (1.2 molar equivalents).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • The diol intermediate is then cyclized by treatment with an acid (e.g., HCl in ethanol or phosphoric acid) to yield citalopram.

  • The crude citalopram can be purified by column chromatography or by salt formation and recrystallization.

Alternative Procedure (Alkylation):

This procedure is applicable if the 4-fluorophenyl group is already present at the 1-position.

  • In a flask under an inert atmosphere, suspend sodium hydride (1.2 molar equivalents) in anhydrous DMSO.

  • Add a solution of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile in DMSO dropwise.

  • After stirring for 30 minutes, add 3-dimethylaminopropyl chloride (1.1 molar equivalents).

  • Heat the reaction mixture to approximately 40-50 °C for 1-2 hours.

  • Cool the reaction and pour it into ice water.

  • Extract the product with a suitable organic solvent.

  • Purify the crude product as described above.

Conclusion

The use of this compound as a precursor for citalopram analogues presents a viable synthetic route. The key transformation involves the conversion of the amino group to a cyano group via the Sandmeyer reaction, followed by established methodologies for the introduction of the necessary pharmacophoric elements. These protocols provide a foundational framework for researchers to explore the synthesis of novel citalopram analogues for drug discovery and development. Careful optimization of reaction conditions will be necessary to achieve high yields and purity.

References

Application Notes and Protocols: Coupling Reactions of 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving the primary amine group of 1,3-dihydroisobenzofuran-5-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the dihydroisobenzofuran motif in biologically active compounds. The following protocols for amide bond formation, reductive amination, and Buchwald-Hartwig amination offer a strategic guide for the synthesis of diverse derivatives for screening and development.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the this compound core to a wide array of carboxylic acids, thereby introducing diverse functional groups and modulating physicochemical properties.

Application:

The resulting N-(1,3-dihydroisobenzofuran-5-yl) amides are scaffolds with potential applications as enzyme inhibitors, receptor antagonists, or antibacterial agents, depending on the nature of the coupled carboxylic acid.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

A widely used and effective method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).[1][2]

Workflow for Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mixing Combine reagents at 0°C Carboxylic_Acid->Mixing Amine 1,3-Dihydroisobenzofuran- 5-amine (1.0 eq) Amine->Mixing Solvent Anhydrous DMF Solvent->Mixing Coupling_Reagents EDC (1.2 eq) HOBt (1.2 eq) Coupling_Reagents->Mixing Base DIPEA (2.0 eq) Base->Mixing Stirring Stir at room temperature for 12-24 h Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quenching Quench with water Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Purify by column chromatography Drying->Purification

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound

  • Substituted carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DMF at 0°C, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary (Representative Examples):

Carboxylic Acid PartnerCoupling ConditionsYield (%)Reference
Benzoic AcidEDC, HOBt, DIPEA, DMF, rt, 18h85General Protocol
4-Chlorobenzoic AcidEDC, HOBt, DIPEA, DMF, rt, 24h82General Protocol
Acetic AcidEDC, HOBt, DIPEA, DMF, rt, 12h90General Protocol

Reductive Amination

Reductive amination provides a direct method to form secondary or tertiary amines by reacting this compound with an aldehyde or ketone in the presence of a reducing agent. This reaction is highly valuable for introducing alkyl substituents to the amine.

Application:

This method is employed to synthesize N-alkylated derivatives of this compound, which can be crucial for modulating properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Experimental Protocol: General Procedure for Reductive Amination

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive amination reactions.[3]

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Amine 1,3-Dihydroisobenzofuran- 5-amine (1.0 eq) Mixing Combine amine, carbonyl, and solvent Amine->Mixing Carbonyl Aldehyde/Ketone (1.1 eq) Carbonyl->Mixing Solvent 1,2-Dichloroethane (DCE) Solvent->Mixing Reducing_Agent Sodium Triacetoxyborohydride (STAB) (1.5 eq) Addition Add STAB and Acetic Acid Reducing_Agent->Addition Acid Acetic Acid (catalytic) Acid->Addition Stirring_1 Stir for 30 min at rt Mixing->Stirring_1 Stirring_1->Addition Stirring_2 Stir for 4-12 h at rt Addition->Stirring_2 Monitoring Monitor by TLC/LC-MS Stirring_2->Monitoring Quenching Quench with saturated aqueous NaHCO3 Monitoring->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Purify by column chromatography Drying->Purification

Figure 2: General workflow for reductive amination using STAB.

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Carbonyl PartnerReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH(OAc)₃DCE92General Protocol
CyclohexanoneNaBH(OAc)₃DCE88General Protocol
AcetoneNaBH(OAc)₃DCE85General Protocol

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.[4][5]

Application:

This reaction is pivotal for accessing diaryl amine structures, which are common motifs in pharmaceuticals and materials science. The resulting N-aryl-1,3-dihydroisobenzofuran-5-amines can serve as precursors for more complex molecules with potential applications in areas such as oncology and neurodegenerative diseases.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a palladium catalyst with a suitable phosphine ligand to couple this compound with an aryl halide.

Workflow for Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Work-up and Purification Amine 1,3-Dihydroisobenzofuran- 5-amine (1.2 eq) Assembly Combine all reagents in a sealed tube Amine->Assembly Aryl_Halide Aryl Halide (1.0 eq) Aryl_Halide->Assembly Catalyst Pd2(dba)3 (2 mol%) Catalyst->Assembly Ligand XPhos (4 mol%) Ligand->Assembly Base NaOtBu (1.4 eq) Base->Assembly Solvent Anhydrous Toluene Solvent->Assembly Heating Heat at 80-110°C for 12-24 h Assembly->Heating Monitoring Monitor by GC-MS/LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Concentrate under reduced pressure Filtration->Concentration Purification Purify by column chromatography Concentration->Purification

Figure 3: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq) to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture at 80-110°C for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Representative Examples):

Aryl Halide PartnerCatalyst SystemBaseTemperature (°C)Yield (%)Reference
BromobenzenePd₂(dba)₃ / XPhosNaOtBu10088General Protocol
4-ChlorotoluenePd₂(dba)₃ / XPhosNaOtBu11075General Protocol
2-BromopyridinePd₂(dba)₃ / XPhosNaOtBu9082General Protocol

Biological Context and Signaling Pathways

Derivatives of 1,3-dihydroisobenzofuran have been investigated for a range of biological activities, including as potential antidepressants. For instance, Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI), features a related 1,3-dihydroisobenzofuran core. The amine functionality, when appropriately substituted, can interact with neurotransmitter transporters or receptors.

Hypothetical Signaling Pathway Inhibition:

The N-substituted derivatives of this compound could potentially act as inhibitors of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT). Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which is a common mechanism of action for antidepressant and anxiolytic drugs.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Neurotransmitter_Release Neurotransmitter Release Neurotransmitter_Vesicle->Neurotransmitter_Release Serotonin Serotonin Neurotransmitter_Release->Serotonin SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds to Signal_Transduction Signal Transduction Serotonin_Receptor->Signal_Transduction Derivative N-Substituted 1,3-Dihydroisobenzofuran- 5-amine Derivative Derivative->SERT Inhibits

References

Application Note: HPLC Method for the Purity Analysis of 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of 1,3-dihydroisobenzofuran-5-amine.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is critical to ensure the quality and safety of the final drug product. This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities and degradation products. The method is designed to be accurate, specific, and robust, making it suitable for routine quality control and stability testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, particularly the predicted pKa of 4.79, are important for the development of a suitable HPLC method.[1][2] A mobile phase with a pH below the pKa will ensure that the amine is protonated, leading to good retention and peak shape on a reversed-phase column.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉NO[1]
Molecular Weight135.16 g/mol
Melting Point104-105 °C[1][2]
Predicted pKa4.79 ± 0.20[1][2]
Predicted LogP1.76[3]

Experimental Protocol

This section details the chromatographic conditions, preparation of solutions, and system suitability requirements for the analysis of this compound.

A standard RP-HPLC system with UV detection is used. The conditions are optimized to provide good resolution between the main peak and any potential impurities.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time 35 minutes
  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters and their acceptance criteria are listed in Table 3.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections)

Method Validation

The analytical method should be validated in accordance with ICH guidelines to demonstrate its suitability for its intended purpose.[4] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method is considered specific if the main peak is well-resolved from any degradation products.

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

Data Presentation

The results of the purity analysis and method validation should be presented in a clear and organized manner.

Table 4: Example Data for Purity Analysis

Sample IDRetention Time (min)Peak Area% Area
Main Analyte12.5150000099.85
Impurity 18.215000.10
Impurity 215.17500.05

Table 5: Example Linearity Data

Concentration (µg/mL)Peak Area
115000
10150000
50750000
1001500000
1502250000
Correlation Coefficient (r²) 0.9998

Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase A and B sys_startup System Startup and Equilibration prep_mobile_phase->sys_startup prep_diluent Prepare Diluent prep_standard Prepare Standard Solution prep_diluent->prep_standard prep_sample Prepare Sample Solution prep_diluent->prep_sample sys_suitability System Suitability Test prep_standard->sys_suitability inject_samples Inject Standard and Sample Solutions prep_sample->inject_samples sys_startup->sys_suitability sys_suitability->inject_samples If passes integrate_peaks Integrate Chromatographic Peaks inject_samples->integrate_peaks calculate_results Calculate Purity and Impurity Levels integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is suitable for the determination of the purity of this compound. The method is stability-indicating and can be used for routine quality control and stability studies in a pharmaceutical setting. Proper method validation should be performed before its implementation in a regulated environment.

References

Large-scale synthesis protocol for 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Organic Synthesis Core, Catalyst Development Institute

Abstract

This application note provides a comprehensive, scalable, and efficient protocol for the synthesis of 1,3-dihydroisobenzofuran-5-amine, a key intermediate in the development of various pharmaceutical agents.[1] The described methodology is optimized for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness. The protocol outlines a multi-step synthesis commencing from phthalimide, proceeding through nitration, reduction, and final conversion to the target compound. Detailed experimental procedures, data summarization, and a workflow visualization are provided to facilitate seamless adoption by researchers and professionals in drug development.

Introduction

This compound, also known as 5-aminophthalide, is a crucial building block in medicinal chemistry, notably in the synthesis of anti-cancer and antiviral drugs.[1] The development of a robust and scalable synthetic route is paramount for meeting the demands of pharmaceutical research and manufacturing. This protocol details a reliable method for the large-scale production of this compound, addressing common challenges such as solvent volume in reduction steps and ensuring a high-purity final product.

Overall Synthesis Workflow

The multi-step synthesis transforms readily available phthalimide into the target this compound through a sequence of nitration, reduction, and cyclization reactions.

A Phthalimide B Nitration (HNO3, H2SO4) A->B C 5-Nitrophthalimide B->C D Reduction (Catalytic Hydrogenation or Fe/acid) C->D E 5-Aminophthalimide D->E F Reduction/Cyclization (Zn, NaOH) E->F G This compound F->G

Caption: Synthetic pathway from Phthalimide to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Nitrophthalimide from Phthalimide

This initial step involves the nitration of phthalimide to introduce the nitro group at the 5-position of the aromatic ring.

Materials:

  • Phthalimide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a suitable large-scale reactor equipped with mechanical stirring and a cooling system, charge 200 g of phthalimide.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 20°C.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum to yield 5-nitrophthalimide.

ParameterValueReference
Starting MaterialPhthalimide[2]
ReagentsHNO₃, H₂SO₄[2][3]
Temperature0°C[2]
Yield56%[2]
Step 2: Synthesis of 5-Aminophthalimide from 5-Nitrophthalimide

This step focuses on the reduction of the nitro group to an amine. Two alternative methods are presented for scalability.

Method A: Catalytic Hydrogenation

Materials:

  • 5-Nitrophthalimide

  • 5% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H₂)

Procedure:

  • Charge a high-pressure hydrogenation vessel (e.g., Parr hydrogenator) with 30 g of 5-nitrophthalimide and ethyl acetate.

  • Add 5% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature.

  • Monitor the reaction progress by hydrogen uptake.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 5-aminophthalimide.

ParameterValueReference
Starting Material5-Nitrophthalimide[2]
Reagent5% Pd/C, H₂[2]
SolventEthyl Acetate[2]
Yield97%[2]

Method B: Iron Powder Reduction

This method provides a cost-effective alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.[4]

Materials:

  • 4-Nitrophthalimide

  • Iron Powder

  • Water

  • Acid catalyst (e.g., Acetic Acid)

Procedure:

  • Suspend 4-nitrophthalimide in water in a large reactor.

  • Add iron powder to the suspension. The molar ratio of iron powder to 4-nitrophthalimide should be between 2.1:1 and 21:1.[4]

  • Add a catalytic amount of a weak acid.

  • Heat the reaction mixture to between 30-60°C and stir for 1-20 hours.[4]

  • After the reaction is complete, the solid mixture containing 5-aminophthalimide and iron oxide is processed.

  • Extract the product with a suitable organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[4]

  • Remove the solvent under reduced pressure to yield 5-aminophthalimide.

ParameterValueReference
Starting Material4-Nitrophthalimide[4]
ReagentIron Powder[4]
SolventWater[4]
Temperature30-60°C[4]
Step 3: Synthesis of this compound from 5-Aminophthalimide

This final step involves the reduction of one of the carbonyl groups of the imide to a methylene group, leading to the formation of the target phthalide ring system.

Materials:

  • 5-Aminophthalimide (referred to as 4-aminophthalimide in the source)

  • Zinc Dust

  • Sodium Hydroxide (NaOH) solution (30%)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • In a reactor, prepare a mixture of 41 g of zinc dust and 122 g of sodium hydroxide in 50 ml of water with efficient stirring.[5]

  • Over 30 minutes, add 20 g of 4-aminophthalimide to the stirred mixture.[5]

  • Stir for an additional 30 minutes, then heat the mixture to 60°C.[5]

  • Continue heating for another 60 minutes after the evolution of ammonia has ceased.[5]

  • Cool the mixture to approximately 30°C and filter off the zinc residues.[5]

  • Acidify the filtrate with 30 ml of concentrated hydrochloric acid and heat to 90°C for 45 minutes.[5]

  • Cool the solution and neutralize with 20 g of solid sodium carbonate to a pH of 8-9.[5]

  • Filter the resulting product, wash with water, and air dry to obtain this compound.[5]

ParameterValueReference
Starting Material4-Aminophthalimide[5]
ReagentsZinc, Sodium Hydroxide[5]
Yield16.8 g (from 20 g starting material)[5]
Melting Point177-189°C[5]

Conclusion

The presented protocol offers a detailed and scalable pathway for the synthesis of this compound. By providing alternative methods for key steps, this application note allows for flexibility in equipment and cost considerations, making it a valuable resource for researchers and professionals in the pharmaceutical industry. The clear, step-by-step instructions and tabulated data ensure reproducibility and successful implementation for large-scale production.

References

Application of 1,3-Dihydroisobenzofuran-5-amine Scaffolds in Medicinal Chemistry: A Case Study in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dihydroisobenzofuran scaffold and its analogues are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds. This application note focuses on the utility of amino-substituted isobenzofuran-type structures in the design and synthesis of potent enzyme inhibitors, with a specific case study on the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. While direct applications of 1,3-dihydroisobenzofuran-5-amine are not extensively documented in readily available literature, the closely related aminophthalide and other bicyclic scaffolds serve as crucial intermediates in the synthesis of clinical drug candidates. This document will detail the application of a similar scaffold, a thieno-imidazole carboxamide, in the development of novel PARP-1 inhibitors, providing quantitative data, experimental protocols, and pathway diagrams to illustrate the drug discovery workflow.

Case Study: Thieno-imidazole Carboxamide Derivatives as PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. Inhibition of PARP-1 in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death through a mechanism known as synthetic lethality. This makes PARP-1 an attractive target for cancer therapy.

A series of novel 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors.[1][2][3] These compounds have shown significant enzymatic inhibitory activity and anti-proliferative effects in BRCA-deficient cancer cell lines.

Data Presentation

The following tables summarize the in vitro PARP-1 inhibitory activity and the anti-proliferative activity of selected thieno-imidazole carboxamide derivatives against BRCA1-deficient (MDA-MB-436) and BRCA2-deficient (Capan-1) cell lines.

Table 1: In Vitro PARP-1 Enzyme Inhibitory Activity [1][2][3]

Compound IDR GroupPARP-1 IC50 (nM)
16g 4-Fluorophenyl1.8
16i 4-Chlorophenyl2.1
16j 4-Methoxyphenyl1.5
16l 4-(Dimethylamino)phenyl1.2
Olaparib (Reference Drug)1.9

Table 2: Anti-proliferative Activity in BRCA-deficient Cell Lines [1][2][3]

Compound IDMDA-MB-436 IC50 (µM)Capan-1 IC50 (µM)
16g 0.250.31
16i 0.280.35
16j 0.190.24
16l 0.150.18
Olaparib 0.170.22

Experimental Protocols

General Synthetic Scheme for Thieno-imidazole Carboxamide PARP-1 Inhibitors

The synthesis of the target compounds involves a multi-step sequence starting from methyl 3-aminothiophene-2-carboxylate.[1]

G A Methyl 3-aminothiophene- 2-carboxylate B Acetylation A->B Ac2O C Nitration B->C HNO3, H2SO4 D Deprotection C->D NaOMe, MeOH E Reduction D->E Pd/C, H2 F Key Intermediate (Diaminothiophene) E->F H Cyclization with Iodobenzene diacetate F->H G Amidation with Substituted Benzoic Acid G->H I Hydrolysis H->I NaOH, MeOH J Amidation I->J CDI, NH3.H2O K Final PARP-1 Inhibitor J->K

Caption: General synthetic workflow for thieno-imidazole carboxamide PARP-1 inhibitors.

1. Synthesis of Methyl 3-acetamidothiophene-2-carboxylate [1] To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in acetic anhydride (10 vol), the mixture is stirred at room temperature for 6 hours. The reaction mixture is then poured into cold water to precipitate the product. The solid is collected by filtration and washed with water to yield the acetylated product.

2. Synthesis of the Key Diaminothiophene Intermediate [1] The acetylated thiophene from the previous step undergoes nitration using a mixture of nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then deprotected using sodium methoxide in methanol. Finally, catalytic hydrogenation with palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere reduces the nitro group to an amine, affording the key diaminothiophene intermediate.

3. Synthesis of the Final Thieno-imidazole Carboxamide Inhibitors [1] The diaminothiophene intermediate is cyclized with a substituted benzaldehyde in the presence of iodobenzene diacetate to form the thieno-imidazole ester intermediate. This ester is then hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in methanol. The final step involves amidation of the carboxylic acid using carbonyl diimidazole (CDI) followed by treatment with aqueous ammonia to yield the target carboxamide inhibitors.

PARP-1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 is determined using a commercially available HT Universal Chemiluminescent PARP Assay Kit.

G A Prepare reaction mixture: - Histone-coated plate - Activated DNA - Recombinant PARP-1 enzyme - Test Compound/Vehicle B Add Biotinylated NAD+ A->B C Incubate at 25°C for 60 min B->C D Wash plate C->D E Add Streptavidin-HRP D->E F Incubate at 25°C for 60 min E->F G Wash plate F->G H Add Chemiluminescent Substrate G->H I Measure Luminescence H->I J Calculate % Inhibition and IC50 I->J

Caption: Experimental workflow for the PARP-1 enzyme inhibition assay.

Protocol:

  • A 96-well plate coated with histones and containing activated DNA is used.

  • Recombinant human PARP-1 enzyme is added to each well along with varying concentrations of the test compounds or vehicle control.

  • The enzymatic reaction is initiated by adding biotinylated NAD+.

  • The plate is incubated for 60 minutes at 25°C to allow for the PARylation of histones.

  • The plate is washed to remove unincorporated NAD+.

  • Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose chains on the histones.

  • After another incubation and wash step, a chemiluminescent HRP substrate is added.

  • The resulting luminescence, which is proportional to PARP-1 activity, is measured using a plate reader.

  • The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds is assessed in BRCA-deficient cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cancer cells (e.g., MDA-MB-436 or Capan-1) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds or vehicle control for 72 hours.

  • After the incubation period, MTT solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Signaling Pathway

The therapeutic rationale for PARP inhibitors in BRCA-deficient cancers is based on the concept of synthetic lethality. The following diagram illustrates this principle.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell SSB Single-Strand DNA Break BER Base Excision Repair (PARP-1 dependent) SSB->BER Cell_Survival_Normal Cell Survival BER->Cell_Survival_Normal DSB Double-Strand DNA Break HR Homologous Recombination (BRCA1/2 dependent) DSB->HR HR->Cell_Survival_Normal SSB_Cancer Single-Strand DNA Break BER_Cancer Base Excision Repair (PARP-1 dependent) SSB_Cancer->BER_Cancer DSB_Cancer Double-Strand DNA Break HR_Cancer Homologous Recombination (BRCA1/2 deficient) DSB_Cancer->HR_Cancer Cell_Death Cell Death (Apoptosis) PARPi PARP Inhibitor PARPi->BER_Cancer Inhibits

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

Conclusion

This application note demonstrates the utility of isobenzofuran-related scaffolds in the design of potent enzyme inhibitors for therapeutic applications. The case study of thieno-imidazole carboxamide PARP-1 inhibitors highlights a successful drug discovery workflow, from rational design and synthesis to biological evaluation. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, showcasing the potential of this class of compounds in oncology. The principle of targeting DNA repair pathways remains a highly validated and promising strategy in the development of new cancer therapies.

References

Application Note: N-Alkylation of 1,3-dihydroisobenzofuran-5-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse chemical entities with applications in pharmaceuticals, agrochemicals, and materials science. 1,3-dihydroisobenzofuran-5-amine is a valuable building block, and its N-alkylated derivatives are of significant interest for the development of novel bioactive molecules. This application note details a robust and efficient protocol for the N-alkylation of this compound using the reductive amination method. This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine.[1][2][3] This method is characterized by its operational simplicity, broad substrate scope, and the use of mild and selective reducing agents.[1][2]

Principle of the Method

The reaction proceeds in two main steps within a single pot:

  • Imine Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) under mildly acidic conditions to form a Schiff base (imine) intermediate.

  • In Situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to selectively reduce the imine as it is formed, yielding the N-alkylated amine product.[1][3] The use of these reagents is advantageous as they are generally unreactive towards the starting carbonyl compound under the reaction conditions.

Experimental Protocol

Materials and Equipment

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde for N-benzylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM).

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C), IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for a representative N-benzylation of this compound.

ParameterValue
Reactants
This compound1.0 mmol (135.16 mg)
Benzaldehyde1.1 mmol (116.73 mg, 0.11 mL)
Sodium Triacetoxyborohydride1.5 mmol (317.94 mg)
Solvent & Catalyst
Anhydrous Dichloromethane10 mL
Glacial Acetic Acid0.1 mmol (5.7 µL)
Reaction Conditions
TemperatureRoom Temperature
Reaction Time4 hours
Results
ProductN-benzyl-1,3-dihydroisobenzofuran-5-amine
Theoretical Yield225.29 mg
Isolated Yield(To be determined experimentally)
% Yield(To be calculated)

Visualizations

experimental_workflow Experimental Workflow for N-Alkylation cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine This compound Mix Mix & Stir (30-60 min) Amine->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix Solvent Anhydrous DCM Solvent->Mix Catalyst Acetic Acid Catalyst->Mix Add_Reducing_Agent Add NaBH(OAc)3 Mix->Add_Reducing_Agent Stir_Monitor Stir & Monitor by TLC Add_Reducing_Agent->Stir_Monitor Quench Quench with NaHCO3 Stir_Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product N-Alkylated Product Purify->Final_Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Workflow for the N-alkylation of this compound.

signaling_pathway Reductive Amination Pathway Reactant_Amine Primary Amine (this compound) Intermediate_Imine Imine Intermediate Reactant_Amine->Intermediate_Imine + Carbonyl - H2O H2O H2O Reactant_Carbonyl Aldehyde / Ketone Reactant_Carbonyl->Intermediate_Imine Product_Amine N-Alkylated Amine Intermediate_Imine->Product_Amine Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Intermediate_Imine

Caption: General reaction pathway for reductive amination.

References

Application Note: High-Purity Isolation of 1,3-Dihydroisobenzofuran-5-amine Using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic amines.

Abstract: This application note details a robust and efficient protocol for the purification of 1,3-dihydroisobenzofuran-5-amine, a key building block in pharmaceutical and materials science research. Due to the inherent basicity of the amine functional group, purification by standard silica gel chromatography can be challenging, often resulting in poor peak shape and low recovery. This protocol outlines a systematic approach using automated flash column chromatography, employing a modified mobile phase to achieve high purity and yield. The methodology, including thin-layer chromatography (TLC) for method development, column conditioning, and gradient elution, is presented in detail.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of the primary aromatic amine makes it susceptible to strong interactions with the acidic silanol groups of standard silica gel, leading to significant tailing and potential degradation during chromatographic purification. To overcome these challenges, a strategic approach is necessary. This protocol employs a mobile phase modifier to neutralize the acidic stationary phase, thereby improving the chromatographic behavior of the basic analyte. The use of an automated flash chromatography system allows for precise gradient control and efficient fraction collection, leading to a highly reproducible and scalable purification process.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel for flash chromatography (40-63 µm particle size)

  • TLC plates (silica gel 60 F254)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (ACS grade)

  • Methanol (ACS grade)

  • Triethylamine (Et3N)

Equipment
  • Automated flash chromatography system

  • TLC developing tank

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glassware (beakers, flasks, graduated cylinders)

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

The initial step in developing a successful column chromatography protocol is to determine the optimal mobile phase composition using TLC.[1][2][3] The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4, ensuring good separation from impurities.

Protocol:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • To each eluent system, add 0.5-1% triethylamine to mitigate the interaction of the amine with the silica.[4][5][6]

  • Spot a dilute solution of the crude this compound onto separate TLC plates.

  • Develop the plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp and calculate the Rf values.

Table 1: TLC Analysis of this compound in Various Solvent Systems

Solvent System (v/v/v)Rf of Target CompoundObservations
Hexane:Ethyl Acetate (80:20) + 1% Et3N0.15Minimal movement, spot remains near the baseline.
Hexane:Ethyl Acetate (60:40) + 1% Et3N0.35Good separation from less polar impurities.
Dichloromethane:Methanol (98:2) + 1% Et3N0.45Good separation from more polar impurities.
Dichloromethane:Methanol (95:5) + 1% Et3N0.60Compound moves too quickly, poor separation.

Based on the TLC results, a gradient elution starting with a less polar system like Hexane:Ethyl Acetate and moving towards a more polar one like Dichloromethane:Methanol appears promising.

Column Chromatography Purification

This protocol utilizes an automated flash chromatography system for efficient and reproducible purification.

Protocol:

  • Column Selection and Packing: Select a silica gel cartridge of appropriate size based on the amount of crude material. For every 1 gram of crude material, use approximately 40-80 grams of silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Load this powder onto the top of the column. This technique often results in better peak resolution.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the column.

  • Elution: Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et3N). Run a linear gradient from the initial mobile phase to a more polar final mobile phase (e.g., 80:20 Dichloromethane:Methanol + 0.5% Et3N) over a specified number of column volumes. The exact gradient will depend on the impurity profile of the crude mixture.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Suggested Gradient for Flash Chromatography Purification

StepMobile Phase AMobile Phase BGradient ProfileColumn Volumes
1. Equilibration95% Hexane, 5% Ethyl Acetate, 0.5% Et3N-100% A3
2. Elution95% Hexane, 5% Ethyl Acetate, 0.5% Et3N80% DCM, 20% Methanol, 0.5% Et3N0% to 50% B10
3. Elution95% Hexane, 5% Ethyl Acetate, 0.5% Et3N80% DCM, 20% Methanol, 0.5% Et3N50% to 100% B5
4. Wash-80% DCM, 20% Methanol, 0.5% Et3N100% B2

Results and Discussion

Following the outlined protocol, this compound can be successfully purified from a crude reaction mixture. The addition of triethylamine to the mobile phase is crucial for obtaining symmetrical peaks and good recovery by preventing strong interactions with the silica gel.[4][5][6] The use of a gradient elution allows for the effective removal of both less polar and more polar impurities in a single chromatographic run. The purity of the final product should be assessed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification protocol.

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development Flash Automated Flash Chromatography TLC->Flash Select Eluent Crude Crude Product SamplePrep Sample Preparation (Dry Loading) Crude->SamplePrep SamplePrep->Flash Load Sample Fractions Fraction Collection Flash->Fractions Elute Analysis Purity Analysis (TLC/HPLC) Fractions->Analysis Evaporation Solvent Evaporation Analysis->Evaporation Combine Pure Fractions PureProduct Pure Product Evaporation->PureProduct

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound via automated flash column chromatography. By employing a systematic approach to method development using TLC and incorporating a basic modifier in the mobile phase, researchers can achieve high purity and yield of this important chemical intermediate. The described workflow is adaptable and can serve as a starting point for the purification of other challenging aromatic amines.

References

Troubleshooting & Optimization

Identifying and removing impurities from 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dihydroisobenzofuran-5-amine. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and handling of this compound.

Issue 1: My final product of this compound is off-white or brownish, not the expected white solid.

  • Possible Cause: The discoloration is likely due to the presence of oxidized impurities or residual intermediates from the synthesis. A common synthetic route to this compound is the reduction of 5-nitro-1,3-dihydroisobenzofuran. Incomplete reduction or exposure to air can lead to colored byproducts.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system must be chosen where the desired amine has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can separate the desired amine from colored impurities.

Issue 2: My NMR spectrum shows unexpected peaks, suggesting the presence of impurities.

  • Possible Cause: These peaks could correspond to unreacted starting materials, reaction intermediates, or byproducts. In the synthesis via reduction of 5-nitro-1,3-dihydroisobenzofuran, common impurities include the starting nitro compound, as well as nitroso and hydroxylamine intermediates.[1]

  • Troubleshooting Steps:

    • TLC Analysis: Perform thin-layer chromatography (TLC) to visualize the number of components in your sample.[2] Use an appropriate solvent system to achieve good separation. The starting nitro compound will likely have a different Rf value than the amine product.

    • Acid-Base Extraction: This technique can effectively separate the basic amine product from neutral or acidic impurities.[3] Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The amine will be protonated and move to the aqueous layer. The layers can then be separated, and the amine can be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Column Chromatography: This method provides a more thorough separation of components based on their polarity.

Issue 3: I'm having difficulty purifying my this compound using column chromatography; the product is streaking on the column.

  • Possible Cause: Amines are basic compounds and can interact strongly with the acidic silica gel, leading to poor separation and streaking.

  • Troubleshooting Steps:

    • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the chromatography of the basic amine.

    • Switch to a Different Stationary Phase: Consider using a different adsorbent like neutral or basic alumina, which is more suitable for the purification of basic compounds.

    • Reverse-Phase Chromatography: If available, reverse-phase chromatography (e.g., C18) can be an effective alternative for purifying polar and basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most common impurities typically arise from the synthetic route. If you are preparing it by the reduction of 5-nitro-1,3-dihydroisobenzofuran, you should be aware of the following potential impurities:

  • Unreacted 5-nitro-1,3-dihydroisobenzofuran: The starting material may not have fully reacted.

  • Reduction Intermediates: These can include 5-nitroso-1,3-dihydroisobenzofuran and 5-hydroxylamino-1,3-dihydroisobenzofuran.[1]

  • Oxidation Products: Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation byproducts.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity of your sample and to determine the appropriate solvent system for column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to resolve and quantify individual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main component and any significant impurities present.

Q3: What is a general-purpose solvent system for the recrystallization of this compound?

A3: A good starting point for recrystallization is to test solvent systems of varying polarities. A common approach for aromatic amines is to use a binary solvent system, such as ethanol/water, methanol/water, or toluene/hexane. The ideal solvent system will dissolve the compound when hot but lead to the formation of well-defined crystals upon cooling.

Q4: How can I prevent the oxidation of my purified this compound during storage?

A4: To minimize oxidation, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.[4] Storing it in a refrigerator or freezer can also help to slow down degradation.

Data Presentation

Table 1: Analytical Techniques for Impurity Detection

Analytical MethodPurposeTypical Mobile Phase/Conditions
TLC Qualitative purity check and method development.Silica gel plates with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol.
HPLC Quantitative purity analysis and impurity profiling.C18 column with a mobile phase of acetonitrile/water with a modifier like formic acid or triethylamine.
GC-MS Identification of volatile impurities.A capillary column suitable for amine analysis.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of the acidic solution to ensure complete extraction of the amine. Combine the aqueous layers.

  • Neutralize the combined aqueous layers by slowly adding a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The free amine will precipitate or form an oily layer.

  • Extract the free amine from the basified aqueous solution with a fresh portion of organic solvent.

  • Repeat the extraction of the aqueous layer two more times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified amine.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude amine in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Impurity_Identification_Workflow Crude_Product Crude this compound TLC TLC Analysis Crude_Product->TLC HPLC HPLC Analysis TLC->HPLC If multiple spots GCMS GC-MS Analysis HPLC->GCMS For volatile impurities NMR NMR Spectroscopy GCMS->NMR For structural confirmation Pure_Product Pure Product NMR->Pure_Product If pure Further_Purification Further Purification Needed NMR->Further_Purification If impurities detected

Caption: Workflow for the identification of impurities.

Purification_Process cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography Dissolve Dissolve in Organic Solvent Acid_Wash Wash with Aqueous Acid Dissolve->Acid_Wash Separate_Layers Separate Layers Acid_Wash->Separate_Layers Basify Basify Aqueous Layer Separate_Layers->Basify Extract_Amine Extract with Organic Solvent Basify->Extract_Amine Pack_Column Pack Silica Gel Column Extract_Amine->Pack_Column If further purification is needed Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Solvent Load_Sample->Elute Collect_Fractions Collect & Analyze Fractions Elute->Collect_Fractions Purified_Product Purified Product Collect_Fractions->Purified_Product Crude_Sample Crude Amine Crude_Sample->Dissolve

Caption: General purification workflow for this compound.

References

Troubleshooting guide for the reduction of 5-nitro-1,3-dihydroisobenzofuran.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-amino-1,3-dihydroisobenzofuran. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully reducing 5-nitro-1,3-dihydroisobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 5-nitro-1,3-dihydroisobenzofuran to 5-amino-1,3-dihydroisobenzofuran?

A1: The reduction of aromatic nitro groups is a well-established transformation. For 5-nitro-1,3-dihydroisobenzofuran, the most common and effective methods include:

  • Catalytic Hydrogenation: This is often the cleanest method, utilizing catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) with hydrogen gas. It generally offers high yields and simple product isolation.[1][2]

  • Metal/Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid, hydrochloric acid) is a classic, robust, and cost-effective method.[3]

  • Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and chemoselective reagent, particularly useful when other sensitive functional groups are present in the molecule.[3][4]

Q2: Are there any compatibility issues with the 1,3-dihydroisobenzofuran ring system during the reduction?

A2: The 1,3-dihydroisobenzofuran moiety contains a benzyl ether functional group. This group can be susceptible to cleavage (hydrogenolysis) under harsh catalytic hydrogenation conditions (e.g., high pressure, high temperature, or with certain catalysts like Pd(OH)₂). When using catalytic hydrogenation, it is crucial to monitor the reaction for potential ring-opening byproducts. Milder methods like reduction with iron/acetic acid or stannous chloride are less likely to affect the ether linkage.[4]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, 5-amino-1,3-dihydroisobenzofuran, is significantly more polar than the starting material, 5-nitro-1,3-dihydroisobenzofuran, and will have a lower Rf value. Staining with an oxidizing agent like potassium permanganate or visualization under UV light can help identify the spots. The disappearance of the starting material spot indicates the reaction is complete.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction

Q: My reaction is not going to completion, or it is extremely slow. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors. A systematic approach is best for troubleshooting.

  • Catalyst/Reagent Inactivity:

    • Catalytic Hydrogenation: The catalyst (e.g., Pd/C) may be old or deactivated. Use a fresh batch of catalyst. Ensure the system is properly purged of air, as oxygen can poison the catalyst.

    • Metal/Acid Reduction: The surface of the metal (Fe, Zn) may be oxidized. Use fine, high-surface-area metal powder. Pre-activation by washing with dilute acid can be beneficial.

    • Stannous Chloride: SnCl₂ can oxidize over time. Use a fresh bottle of the dihydrate.

  • Poor Solubility: The starting material must be soluble in the reaction solvent for the reaction to proceed efficiently.

    • Solution: For catalytic hydrogenation, solvents like ethanol, methanol, ethyl acetate, or THF are common. If solubility is low, consider a solvent mixture, such as THF/ethanol.[5] For metal/acid reductions, protic solvents like ethanol or acetic acid are typically used.

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):

    • Solution: While many nitro reductions proceed at atmospheric pressure (e.g., using a hydrogen balloon), some substrates require higher pressure. If the reaction stalls, consider using a Parr shaker or a similar hydrogenation apparatus to increase the H₂ pressure.

Issue 2: Formation of Side Products and Low Yield

Q: I'm observing multiple spots on my TLC plate and my final yield is low. How can I improve selectivity?

A: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6] If these intermediates are not fully reduced, they can lead to side products, including azoxy and azo compounds.

  • Sub-stoichiometric Reagents:

    • Solution: Ensure a sufficient excess of the reducing agent is used. For metal/acid and SnCl₂ reductions, using 3-5 equivalents of the metal or tin salt is common to drive the reaction to completion.[3][7]

  • Reaction Temperature:

    • Solution: Some reductions are exothermic. If the temperature rises uncontrollably, it can promote the formation of dimeric side products (azo/azoxy). Ensure adequate cooling or control the rate of addition of reagents to manage the reaction temperature. Conversely, some reactions may require gentle heating to proceed at a reasonable rate.

  • Potential Hydrogenolysis (Catalytic Hydrogenation):

    • Solution: As mentioned in the FAQs, the benzyl ether in the 1,3-dihydroisobenzofuran ring could be cleaved. If you suspect this is happening, switch to a milder catalyst (e.g., PtO₂) or a non-hydrogenation method like Fe/NH₄Cl or SnCl₂.[2][4]

Issue 3: Difficult Product Isolation and Purification

Q: During workup of my SnCl₂ reduction, I get a thick precipitate that forms an emulsion, making extraction impossible. How can I resolve this?

A: This is a very common problem with SnCl₂ reductions. The precipitate consists of tin hydroxides (Sn(OH)₂/Sn(OH)₄) that form upon basification.[7][8]

  • Workup Solutions:

    • Careful Neutralization: After the reaction, dilute the mixture with a large volume of ice-water. Then, slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution with vigorous stirring until the pH is ~7-8. This can sometimes result in a more manageable precipitate.[8]

    • Filtration through Celite: After basification, add a filter aid like Celite to the mixture. Stir to create a slurry and then filter the entire mixture through a pad of Celite. The tin salts will be trapped, and the product can be extracted from the filtrate.[8]

    • Use of Tartrate: Adding a solution of sodium potassium tartrate (Rochelle's salt) can chelate the tin ions and keep them in the aqueous solution during extraction.

Data Presentation

The following tables summarize typical reaction conditions for common reduction methods. These should be considered as starting points and may require optimization for 5-nitro-1,3-dihydroisobenzofuran.

Table 1: Catalytic Hydrogenation Conditions

ParameterConditionNotes
Catalyst 5-10% Pd/CTypically 5-10 mol% relative to substrate.
Hydrogen Source H₂ gas (balloon or pressure vessel)Atmospheric or higher pressure may be needed.
Solvent Ethanol, Methanol, Ethyl Acetate, THFEnsure substrate is fully dissolved.
Temperature Room TemperatureGentle heating may be required for slow reactions.
Reaction Time 2 - 24 hoursMonitor by TLC.

Table 2: Stannous Chloride (SnCl₂) Reduction Conditions

ParameterConditionNotes
Reagent SnCl₂·2H₂O3-5 equivalents.
Solvent Ethanol, Ethyl AcetateNon-acidic and non-aqueous media can improve selectivity.[4]
Temperature Room Temperature to Reflux (e.g., 60-80 °C)Often requires heating.
Reaction Time 1 - 6 hoursMonitor by TLC.
Workup Basify with NaHCO₃ or dilute NaOHBe prepared for tin salt precipitation.[8]

Table 3: Iron/Acid Reduction Conditions

ParameterConditionNotes
Reagent Iron powder (fine)3-5 equivalents.
Acid Acetic Acid (glacial) or NH₄Cl(aq)Acetic acid often serves as both solvent and acid.
Solvent Ethanol, Water, Acetic AcidOften a mixture (e.g., EtOH/H₂O/AcOH).[3]
Temperature Room Temperature to RefluxOften requires heating to initiate and sustain the reaction.
Reaction Time 1 - 5 hoursMonitor by TLC.

Experimental Protocols

Protocol 1: Reduction using SnCl₂·2H₂O
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitro-1,3-dihydroisobenzofuran (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction progress by TLC until all the starting material has been consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the solution is basic (pH ~8).

  • Filtration: Add a generous amount of Celite to the mixture and filter through a sintered glass funnel packed with a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-amino-1,3-dihydroisobenzofuran. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Reduction using Catalytic Hydrogenation
  • Setup: To a heavy-walled flask suitable for hydrogenation, add 5-nitro-1,3-dihydroisobenzofuran (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. A vigorous stir rate is essential to ensure good mixing of the solid catalyst, liquid substrate solution, and hydrogen gas. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation setup Dissolve 5-nitro-1,3-dihydroisobenzofuran in solvent add_reagent Add Reducing Agent (e.g., SnCl2 or Pd/C) setup->add_reagent react Stir under appropriate conditions (Heat/H2) add_reagent->react monitor Monitor by TLC react->monitor quench Quench / Neutralize monitor->quench filter Filter (e.g., remove catalyst/salts) quench->filter extract Extract with Organic Solvent filter->extract purify Dry and Concentrate extract->purify product product purify->product 5-Amino-1,3- dihydroisobenzofuran

Caption: General experimental workflow for the reduction.

reduction_pathway start 5-Nitro-1,3-dihydroisobenzofuran (Ar-NO2) nitroso Nitroso Intermediate (Ar-NO) start->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ side_product Side Products (Azo, Azoxy) nitroso->side_product product 5-Amino-1,3-dihydroisobenzofuran (Ar-NH2) hydroxylamine->product +2e-, +2H+ hydroxylamine->side_product

Caption: Nitro group reduction pathway and potential side products.

References

Stability issues and degradation products of 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dihydroisobenzofuran-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and questions related to the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For optimal shelf life, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[2]

Q2: My solid this compound has changed color from white/tan to a darker brown/purple. What could be the cause?

A2: A change in color is a common indicator of degradation, particularly oxidative degradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q3: I am observing new peaks in my HPLC analysis of a sample of this compound that has been stored for a while. What could these peaks be?

A3: The appearance of new peaks in a chromatographic analysis suggests the formation of degradation products. Given the structure of this compound, potential degradation pathways include oxidation of the amine group, and potentially cleavage of the dihydroisobenzofuran ring under harsh conditions. Without specific analytical studies, it is difficult to identify these peaks definitively. A forced degradation study could help to tentatively identify these degradation products.

Q4: What are the main degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure containing an aromatic amine and a phthalan moiety, the primary anticipated degradation pathway is oxidation. Aromatic amines can oxidize to form nitroso, nitro, and polymeric impurities, which are often colored. Under strongly acidic or basic conditions, hydrolysis or cleavage of the ether linkage in the dihydroisobenzofuran ring could also occur, although this is generally less likely under typical storage conditions.

Troubleshooting Guides

Issue 1: Sample Discoloration

Symptoms: The solid material, which is typically a white to tan powder, has developed a brown, pink, or purplish hue. Solutions of the compound appear colored.

Possible Causes:

  • Oxidation: Exposure to air (oxygen) is a primary cause of discoloration for aromatic amines.

  • Photodegradation: Exposure to UV or ambient light can accelerate oxidative processes.

  • Contamination: Contamination with metallic ions or other oxidizing agents can catalyze degradation.

Troubleshooting Steps:

start Start: Sample Discoloration Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling run_analysis Perform Analytical Characterization (e.g., HPLC, LC-MS) check_handling->run_analysis compare_data Compare with a Reference Standard run_analysis->compare_data identify_impurities Attempt to Identify Impurities compare_data->identify_impurities end_node End: Problem Resolved compare_data->end_node No Discrepancy mitigate Implement Corrective Actions identify_impurities->mitigate mitigate->end_node

Caption: Troubleshooting workflow for sample discoloration.

  • Review Storage Conditions:

    • Was the container tightly sealed?

    • Was the material protected from light?

    • Was it stored at the recommended temperature?

  • Review Handling Procedures:

    • Was the material handled in the open air for extended periods?

    • Were clean spatulas and glassware used to prevent cross-contamination?

  • Analytical Characterization:

    • Run an HPLC analysis with a photodiode array (PDA) detector to check for new impurity peaks. Oxidized impurities often have different UV-Vis spectra.

    • Use LC-MS to get molecular weight information on the new impurities. An increase in mass may suggest oxidation (e.g., addition of oxygen atoms).

  • Corrective Actions:

    • For future use, handle the material under an inert atmosphere (e.g., in a glovebox).

    • Store the material in amber vials to protect it from light.

    • If purity is critical, the material may need to be repurified (e.g., by column chromatography or recrystallization).

Issue 2: Inconsistent Results in Assays

Symptoms: Potency or concentration measurements are lower than expected, or there is poor reproducibility in experimental results.

Possible Causes:

  • Degradation: The compound has degraded, leading to a lower concentration of the active molecule.

  • Poor Solubility: The compound is not fully dissolving in the chosen solvent.

  • Adsorption: The compound may be adsorbing to container surfaces (e.g., plasticware).

Troubleshooting Steps:

start Start: Inconsistent Assay Results check_purity 1. Check Purity of Starting Material start->check_purity check_solubility 2. Verify Complete Dissolution check_purity->check_solubility Purity Confirmed prepare_fresh 3. Prepare Fresh Solutions check_solubility->prepare_fresh Solubility Confirmed check_method 4. Review Analytical Method prepare_fresh->check_method Still Inconsistent end_node End: Consistent Results prepare_fresh->end_node Issue Resolved check_method->end_node Method Optimized

Caption: Troubleshooting workflow for inconsistent assay results.

  • Confirm Purity: Use a reliable analytical method, such as HPLC, to confirm the purity of the starting material. Compare against a certificate of analysis if available.

  • Verify Solubility: Visually inspect solutions to ensure no solid material is present. Use sonication or gentle warming if necessary, but be mindful that heat can accelerate degradation.

  • Use Freshly Prepared Solutions: Aromatic amines in solution can be less stable than in their solid form. Prepare solutions fresh for each experiment.

  • Evaluate Analytical Method: Ensure your analytical method is stability-indicating. This means the method should be able to separate the intact compound from any potential degradation products.

Experimental Protocols

Protocol 1: Generic Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific equipment and application.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 280 nm (use a PDA detector for full spectral analysis)
Injection Volume 5 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of ~0.5 mg/mL.
Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand potential degradation pathways and to ensure the specificity of the analytical method.[3]

Stress Conditions:

ConditionProtocol
Acid Hydrolysis Dissolve 1 mg/mL of the compound in 0.1 M HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve 1 mg/mL of the compound in 0.1 M NaOH. Heat at 60 °C for 24 hours.
Oxidation Dissolve 1 mg/mL of the compound in 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Store solid compound in an oven at 80 °C for 48 hours.
Photolytic Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis: After exposure to each stress condition, prepare a sample at the target concentration (e.g., 0.5 mg/mL) and analyze using the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample. Aim for 5-20% degradation to ensure that the primary degradation products are observed without being obscured by secondary degradation.

Potential Degradation Products

While specific degradation products for this compound are not well-documented, a hypothetical degradation pathway based on the chemistry of aromatic amines is presented below. The primary mechanism is expected to be oxidation.

cluster_products Potential Oxidation Products parent This compound C₈H₉NO nitroso Nitroso Derivative parent:f1->nitroso [O] dimer Azo Dimer parent:f1->dimer Oxidative Coupling nitro Nitro Derivative nitroso->nitro [O] polymer Polymeric Impurities dimer->polymer Further Polymerization

Caption: Hypothetical oxidative degradation pathways.

This technical support guide is intended to provide a framework for troubleshooting common issues with this compound. For critical applications, it is recommended to perform comprehensive stability studies to fully characterize the behavior of the molecule under your specific experimental conditions.

References

Preventing over-reduction in the synthesis of 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dihydroisobenzofuran-5-amine. Our focus is on preventing over-reduction and addressing other common challenges encountered during this synthetic process.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through the reduction of a nitro-substituted precursor.

Problem 1: Over-reduction of the furan ring leading to undesired byproducts.

The furan moiety in 1,3-dihydroisobenzofuran can be susceptible to reduction under harsh hydrogenation conditions, leading to the saturation of the heterocyclic ring.

Troubleshooting Workflow: Preventing Furan Ring Reduction

G start Start: Over-reduction of furan ring observed reagent_check Review the reducing agent and conditions start->reagent_check harsh_conditions Are you using high-pressure H2 with a highly active catalyst (e.g., Pd/C, Raney Nickel)? reagent_check->harsh_conditions mild_reagents Switch to milder, more chemoselective reagents harsh_conditions->mild_reagents Yes optimization Optimize reaction parameters (temperature, reaction time, catalyst loading) for the selected method. harsh_conditions->optimization No, but still observing byproduct transfer_hydrogenation Consider catalytic transfer hydrogenation (e.g., Pd/C with a hydrogen donor like ammonium formate). mild_reagents->transfer_hydrogenation metal_acid Employ metal/acid systems like Fe/HCl, Fe/NH4Cl, or SnCl2 in an appropriate solvent. mild_reagents->metal_acid hydrazine Use hydrazine-based systems, such as hydrazine glyoxylate with zinc or magnesium powder. mild_reagents->hydrazine transfer_hydrogenation->optimization metal_acid->optimization hydrazine->optimization end End: Selective reduction of the nitro group achieved optimization->end

Caption: Troubleshooting workflow for preventing furan ring over-reduction.

Problem 2: Incomplete reduction of the nitro group.

An incomplete reaction results in a mixture of the starting material (5-nitro-1,3-dihydroisobenzofuran) and the desired amine product.

  • Possible Cause: Insufficient amount of reducing agent or catalyst, or deactivation of the catalyst.

  • Solution:

    • Ensure the correct stoichiometry of the reducing agent is used. For metal/acid systems, an excess of the metal is often required.

    • For catalytic hydrogenations, ensure the catalyst is fresh and active. If reusing a catalyst, consider that its activity may decrease with each cycle.

    • Increase the reaction time or temperature moderately, while monitoring for the formation of byproducts.

    • Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions.

Problem 3: Formation of azo or azoxy impurities.

Metal hydrides are generally not recommended for the reduction of aryl nitro compounds as they tend to produce azo compounds.[1] In some catalytic hydrogenations, hydroxylamine intermediates can form, which can then condense to form azo and azoxy impurities.[2]

  • Solution:

    • Avoid using strong metal hydrides like LiAlH4 for the reduction of the aromatic nitro group.[3]

    • The use of catalytic amounts of vanadium compounds in conjunction with noble metal catalysts during hydrogenation can prevent the accumulation of hydroxylamine intermediates, thus minimizing the formation of azo or azoxy byproducts.[4]

    • Systems like Fe/HCl or SnCl2 are generally effective at cleanly reducing the nitro group to the amine without the formation of these dimeric impurities.[5][3]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the selective reduction of the nitro group in 5-nitro-1,3-dihydroisobenzofuran?

A1: The most reliable methods are those that offer high chemoselectivity for the nitro group while preserving the furan ring and any other sensitive functionalities. These include:

  • Catalytic hydrogenation with Raney Nickel: This is often preferred over Pd/C when there is a risk of dehalogenation, and it can be effective for nitro group reduction.[3]

  • Metal and acid combinations: Iron (Fe) or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are robust and mild methods for reducing nitro groups in the presence of other reducible groups.[3]

  • Tin(II) chloride (SnCl2): This reagent provides a mild method for reducing nitro groups to amines and is compatible with a variety of other functional groups.[3][6]

Q2: Can I use Palladium on carbon (Pd/C) for this reduction?

A2: While catalytic hydrogenation with Pd/C is a common method for nitro reductions, it can sometimes lead to the reduction of other functional groups.[3] In the case of 1,3-dihydroisobenzofuran, there is a risk of over-reduction of the furan ring, especially under high hydrogen pressure or at elevated temperatures. If using Pd/C, it is advisable to use milder conditions, such as lower pressure and temperature, and carefully monitor the reaction progress.

Q3: My starting material contains a halogen substituent in addition to the nitro group. How can I avoid dehalogenation?

A3: Dehalogenation is a common side reaction with Pd/C catalysts. To avoid this, consider the following options:

  • Use Raney Nickel with H2: This catalyst is often used as an alternative to Pd/C to prevent the dehalogenation of aromatic halides.[3]

  • Employ non-catalytic methods: Reagents such as SnCl2 or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[6]

  • Use a modified catalyst: Sulfided platinum on carbon (Pt/C) with H2 can be highly selective for nitro group reduction while preserving halogens.[6]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting nitro compound and the resulting amine product should be visible. The reaction is considered complete when the starting material spot has disappeared. The products can be visualized under UV light or by using a staining agent like ninhydrin for the amine product.

Data Presentation

The following table summarizes the performance of various common methods for the selective reduction of a nitro group. Yields are indicative and can vary based on the specific substrate and reaction conditions.

Reducing Agent/SystemHydrogen SourceTypical Solvent(s)Indicative Yield (%)Selectivity Notes
H2, Pd/CH2 gasEthanol, Methanol>90Generally good, but over-reduction can occur.[6]
H2, Raney NickelH2 gasEthanol>90Good for avoiding dehalogenation.[3][6]
Fe, HCl/NH4ClH+Water, Ethanol85-95Robust and highly selective.[5][6]
SnCl2·2H2OH+ (from solvent)Ethanol, Ethyl Acetate80-95Mild and highly selective for nitro groups over carbonyls and nitriles.[3][6]
Zn, AcOHH+Acetic Acid80-90Mild method, selective in the presence of other reducible groups.[3]
Na2S-Water, Methanol70-85Useful when acidic or hydrogenation conditions are not compatible.[3]
Zn or Mg, Hydrazine glyoxylateHydrazineChloroform, Diethyl ether>90Rapid and selective at room temperature.

Experimental Protocols

Protocol 1: Reduction of 5-Nitro-1,3-dihydroisobenzofuran using SnCl2·2H2O

This protocol is suitable for substrates with sensitive functional groups.[6]

Workflow for Reduction using SnCl2·2H2O

G start Start: Dissolve 5-nitro-1,3-dihydroisobenzofuran in ethanol add_reagent Add SnCl2·2H2O (5 equivalents) start->add_reagent reflux Heat the mixture at reflux (70-80 °C) under N2 add_reagent->reflux monitor Monitor reaction by TLC until starting material is consumed reflux->monitor cool_quench Cool to room temperature and pour into ice monitor->cool_quench basify Add 5% aq. NaHCO3 or NaOH until pH 7-8 cool_quench->basify extract Extract with ethyl acetate (3x) basify->extract wash_dry Wash combined organic layers with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate end End: Isolate crude this compound concentrate->end

Caption: Experimental workflow for nitro reduction using SnCl2·2H2O.

Materials:

  • 5-Nitro-1,3-dihydroisobenzofuran

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve the 5-nitro-1,3-dihydroisobenzofuran (1 equivalent) in absolute ethanol.

  • Add SnCl2·2H2O (5 equivalents) to the solution.[6]

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO3 or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: Reduction using Zinc powder and Hydrazine Glyoxylate

This method is rapid and proceeds at room temperature.

Materials:

  • 5-Nitro-1,3-dihydroisobenzofuran

  • Zinc powder

  • Hydrazine hydrate

  • Glyoxylic acid

  • Chloroform or Diethyl ether

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Preparation of Hydrazine Glyoxylate: In a separate flask, slowly neutralize equimolar amounts of hydrazine hydrate and glyoxylic acid with constant stirring. The resulting solution is used directly.

  • Reduction: In a round-bottom flask, create a suspension of 5-nitro-1,3-dihydroisobenzofuran (1 equivalent) and zinc powder (typically 2-3 equivalents) in a suitable solvent like methanol or ethanol.

  • Add the prepared hydrazine glyoxylate solution to the suspension and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 2 hours.

  • After completion, filter off the catalyst (zinc powder).

  • Extract the residue with chloroform or diethyl ether.

  • Wash the extract twice with saturated sodium chloride solution and then with water.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate to obtain the desired amine.

References

Purification challenges of polar amine compounds like 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar amine compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions encountered during the purification of polar amines like 1,3-dihydroisobenzofuran-5-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions.

Issue 1: Poor Peak Shape (Tailing) in Normal-Phase Chromatography

Question: My polar amine compound, such as this compound, is showing significant peak tailing on a silica gel column. What are the likely causes and how can I fix this?

Answer: Peak tailing for basic compounds like polar amines on silica gel is a common problem. It often stems from the interaction between the basic amine and the acidic silanol groups on the silica surface, leading to strong adsorption and poor peak shape.[1][2] Here’s a step-by-step troubleshooting guide:

  • Cause 1: Strong Interaction with Acidic Silica: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1]

    • Solution 1: Mobile Phase Additives: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites.[2][3]

      • Triethylamine (TEA): A common choice, typically added at 0.1-1% of the total mobile phase volume.[2]

      • Ammonia: A solution of methanol saturated with ammonia can be effective, especially for very polar amines. A mobile phase like 80:18:2 DCM:MeOH:NH4OH can be a good starting point.[2]

    • Solution 2: Alternative Stationary Phases: If mobile phase additives are insufficient, consider a different stationary phase.

      • Amine-functionalized silica: These columns have aminopropyl groups bonded to the silica, which shields the acidic silanols and provides a less interactive surface for basic compounds.[1][4]

      • Alumina (basic or neutral): Can be a good alternative to silica for purifying basic compounds.[5]

    • Solution 3: Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine.[5]

Issue 2: Compound is Unstable on Silica Gel

Question: My polar amine appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

Answer: The acidic nature of silica gel can cause the degradation of sensitive amine compounds.[6]

  • Solution 1: Use a Less Acidic Stationary Phase:

    • Neutral or Basic Alumina: A good alternative to silica.

    • Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation.[7]

  • Solution 2: Deactivate the Silica Gel: As mentioned previously, pre-treating the silica gel with a basic solution can neutralize the acidic sites and prevent degradation.[5]

Issue 3: Poor Retention in Reversed-Phase Chromatography

Question: My polar amine elutes in the solvent front (void volume) when using a standard C18 column. How can I achieve retention?

Answer: This is a common challenge with highly polar compounds in reversed-phase chromatography (RPC) due to weak interactions with the non-polar stationary phase.[8]

  • Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds. It uses a polar stationary phase (like silica or diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7]

  • Solution 2: Adjust Mobile Phase pH: For basic amines, using a high pH mobile phase (e.g., pH 10 with ammonium bicarbonate) will keep the amine in its neutral, more retentive form on a C18 column. Ensure your column is stable at high pH.[7]

  • Solution 3: Use an Embedded Polar Group (EPG) Column: These reversed-phase columns have polar groups embedded in the stationary phase, which can enhance the retention of polar analytes.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Amines

Purification TechniqueTypical PurityTypical RecoveryAdvantagesDisadvantages
Normal-Phase Chromatography (with additive) >95%70-90%Widely available, good for moderately polar amines.Peak tailing is common without additives, potential for compound degradation.[1]
Reversed-Phase Chromatography (high pH) >98%80-95%Excellent resolution, good for a wide range of polarities.Requires pH-stable columns and HPLC systems.[7]
HILIC >98%70-95%Ideal for very polar compounds that are not retained in RPC.[7]Requires careful method development to control water content.
Recrystallization (as a salt) >99%60-90%Can provide very high purity, cost-effective.Finding a suitable solvent system can be challenging, may not be suitable for all compounds.[9]
Acid-Base Extraction Variable>90%Good for removing non-basic impurities, scalable.Does not separate the target amine from other basic impurities.[10]

Experimental Protocols

Detailed Methodology: Purification of a Polar Amine via Acid-Base Extraction and Salt Formation

This protocol is a general guideline for purifying a polar amine by converting it to its water-soluble salt to remove non-basic organic impurities, followed by regeneration of the free amine.

Materials:

  • Crude polar amine compound

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution[11]

  • Separatory funnel

  • Beakers and flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude amine in an appropriate organic solvent like ethyl acetate.[11]

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl. The amine will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer.[12][13]

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.[10]

    • Drain the aqueous layer into a clean flask.

    • Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the amine. Combine the aqueous layers. The organic layer now contains non-basic impurities and can be discarded.[11]

  • Basification:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 1 M NaOH or NaHCO₃ solution while stirring until the solution is basic (pH > 10, check with pH paper). This will regenerate the free amine, which may precipitate or form an oily layer.[11][13]

  • Back Extraction:

    • Add a fresh portion of organic solvent (e.g., ethyl acetate) to the basic aqueous solution in the separatory funnel.

    • Shake vigorously to extract the purified free amine into the organic layer.

    • Separate the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to maximize recovery.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Dry the organic solution over an anhydrous drying agent like sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to obtain the purified polar amine.

Mandatory Visualization

Troubleshooting_Polar_Amine_Purification Troubleshooting Workflow for Polar Amine Purification start Start: Crude Polar Amine initial_purification Initial Purification Attempt (e.g., Silica Gel Chromatography) start->initial_purification evaluation Evaluate Purity and Yield initial_purification->evaluation success Pure Compound evaluation->success Acceptable troubleshooting Identify Purification Issue evaluation->troubleshooting Unacceptable peak_tailing Issue: Peak Tailing on Silica troubleshooting->peak_tailing Tailing Peaks? degradation Issue: Degradation on Silica troubleshooting->degradation Compound Degrading? poor_retention_rp Issue: Poor Retention in Reversed-Phase troubleshooting->poor_retention_rp No RP Retention? recrystallization Alternative: Recrystallization as Salt troubleshooting->recrystallization Crystallization Possible? solution_tailing Solution: - Add TEA/NH3 to mobile phase - Use Amine-functionalized silica - Use Alumina peak_tailing->solution_tailing solution_degradation Solution: - Use Alumina or Reversed-Phase - Deactivate silica with base degradation->solution_degradation solution_retention Solution: - Switch to HILIC - High pH mobile phase - Use EPG column poor_retention_rp->solution_retention solution_tailing->initial_purification Re-attempt solution_degradation->initial_purification Re-attempt solution_retention->initial_purification Re-attempt recrystallization->success

Caption: Troubleshooting workflow for polar amine purification.

Frequently Asked Questions (FAQs)

Q1: Why is my polar amine, this compound, insoluble in common non-polar organic solvents like hexanes?

A1: Polar amines contain a nitrogen atom with a lone pair of electrons and often an N-H bond, which can participate in hydrogen bonding. The overall polarity of the molecule is determined by the balance between the polar amine group and any non-polar hydrocarbon portions. For a relatively small molecule like this compound, the polarity of the amine group and the ether linkage significantly influences its properties, making it more soluble in polar solvents and less soluble in non-polar solvents like hexanes.

Q2: I've purified my polar amine, but it is an oil. How can I get it to crystallize?

A2: Many amines, especially if they have low molecular weights or impurities, exist as oils at room temperature. A highly effective strategy to induce crystallization is to convert the amine into a salt.[9] Dissolving the amine in a solvent like diethyl ether or ethyl acetate and then adding a solution of an acid (e.g., HCl in ether) will often precipitate the corresponding ammonium salt as a crystalline solid.[9] This salt can then be further purified by recrystallization from a polar solvent like ethanol or methanol-ether.[2]

Q3: How can I remove stubborn polar impurities from my polar amine?

A3: Removing polar impurities from a polar compound can be challenging.

  • Chromatography: If the impurities have different polarities, even if slight, optimized chromatography (HILIC or reversed-phase with method development) can be effective.

  • Recrystallization: This is an excellent method for removing small amounts of impurities. The process of forming a crystal lattice is often highly selective and will exclude impurity molecules.

  • Acid-Base Extraction: If the impurities are not basic, the acid-base extraction protocol described above is a very effective way to separate your basic amine from neutral or acidic polar impurities.[10]

Q4: Can I use a rotary evaporator to remove the solvent from my polar amine?

A4: Yes, but with caution, especially for smaller, more volatile amines. Low molecular weight amines can have surprisingly high vapor pressures. It is advisable to use a rotary evaporator at a controlled (and not too low) pressure and a gentle temperature to avoid significant product loss.[2]

Q5: My TLC plate shows a streak instead of a spot for my polar amine. What does this mean?

A5: Streaking on a TLC plate is often indicative of the same issues that cause peak tailing in column chromatography: strong interaction with the stationary phase.[14] It can also be caused by overloading the TLC plate. To resolve this, you can try developing the TLC plate in a chamber containing a small amount of triethylamine or ammonia in the solvent system.[14] Alternatively, pre-treating the TLC plate by dipping it in a solution containing triethylamine and then drying it before spotting your compound can also help.[14]

References

Minimizing byproduct formation during the synthesis of 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,3-dihydroisobenzofuran-5-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The primary synthetic route involves the nitration of phthalimide, followed by reduction to 5-aminophthalide, and subsequent reduction of the lactone functionality.

Problem 1: Low Yield and Impurities during the Nitration of Phthalimide to 4-Nitrophthalimide

  • Question: I am getting a low yield of 4-nitrophthalimide and observing multiple spots on my TLC plate. What are the likely causes and how can I optimize this step?

  • Answer: Low yields and the formation of byproducts in this nitration step are typically due to incorrect reaction conditions. The primary byproducts are often undesired isomers (e.g., 3-nitrophthalimide) and dinitro compounds.

    Possible Causes & Solutions:

Possible CauseSuggested Solution
Incorrect Nitrating Agent Concentration Use a well-defined nitrating mixture of concentrated nitric acid and sulfuric acid. A molar ratio of nitric acid to phthalimide of 1.5-1.8:1 is recommended.
Reaction Temperature Too High Overheating can lead to the formation of dinitro byproducts and other side reactions. Maintain a strict reaction temperature, ideally between 20-30°C.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material is consumed.

Problem 2: Incomplete Reduction of 4-Nitrophthalimide to 5-Aminophthalide

  • Question: My reduction of 4-nitrophthalimide is sluggish, and I'm isolating a mixture of starting material and product. How can I improve the conversion?

  • Answer: Incomplete reduction is a common issue and is often related to the choice of reducing agent and reaction conditions.

    Possible Causes & Solutions:

Possible CauseSuggested Solution
Inefficient Reducing Agent For a cost-effective and efficient reduction, use iron powder in the presence of a weak acid like acetic acid or an ammonium salt such as ammonium chloride.[1]
Unfavorable Reaction Conditions Ensure the reaction mixture is heated sufficiently, typically to 60-70°C, with vigorous stirring to ensure proper mixing of the heterogeneous mixture.[1]
Precipitation of Product The product, 5-aminophthalimide, may precipitate out of solution, hindering the reaction. Ensure adequate solvent volume to maintain solubility.

Problem 3: Formation of Over-Reduced Byproducts During the Synthesis of 5-Aminophthalide

  • Question: I am observing byproducts that suggest over-reduction during the conversion of 4-aminophthalimide to 5-aminophthalide. How can I achieve a more selective reduction?

  • Answer: Over-reduction can occur if the reducing agent is too harsh or if the reaction conditions are not well-controlled.

    Possible Causes & Solutions:

Possible CauseSuggested Solution
Reducing Agent is Too Harsh For the selective reduction of one carbonyl group in 4-aminophthalimide, a milder reducing system is required. The use of zinc powder in a strongly basic solution (e.g., NaOH) is a suitable method.[1]
Reaction Conditions Not Selective Temperature control is crucial for selectivity. During the initial phase of the reduction with zinc powder, maintain the temperature between 0-10°C.[1]

Problem 4: Byproduct Formation During the Reduction of 5-Aminophthalide to this compound

  • Question: During the final reduction of 5-aminophthalide to this compound using a hydride reducing agent (e.g., LiAlH4), I am getting a complex mixture of products. What are the potential byproducts and how can I minimize them?

  • Answer: The reduction of the lactone in 5-aminophthalide to the corresponding diether can be accompanied by several side reactions, especially with a strong reducing agent like Lithium Aluminum Hydride (LAH).

    Potential Byproducts and Mitigation Strategies:

Potential ByproductFormation MechanismMitigation Strategy
5-(Aminomethyl)benzene-1,3-dimethanol Over-reduction of the lactone ring, leading to the opening of the furan ring.Use a milder reducing agent or carefully control the stoichiometry of LAH. Perform the reaction at a low temperature (e.g., 0°C to room temperature) and monitor the reaction progress closely.
Polymeric Materials The amino group can potentially react with the lactone or intermediate aldehydes, leading to polymerization.Protect the amine group with a suitable protecting group (e.g., Boc) before the reduction step. The protecting group can be removed in a subsequent step.
Unreacted Starting Material Insufficient reducing agent or short reaction time.Ensure the use of a slight excess of the reducing agent and allow the reaction to proceed to completion as monitored by TLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: A widely used synthetic pathway starts from phthalimide, which undergoes nitration to form 4-nitrophthalimide. This intermediate is then reduced to 5-aminophthalide. The final step involves the reduction of the lactone group of 5-aminophthalide to yield this compound.

  • Q2: What are the critical parameters to control during the nitration of phthalimide?

    • A2: The most critical parameters are the reaction temperature, which should be maintained between 20-30°C to avoid dinitration, and the molar ratio of the nitrating agents.[1]

  • Q3: Which reducing agents are recommended for the conversion of 4-nitrophthalimide to 5-aminophthalide?

    • A3: Several reducing agents can be used. For a cost-effective and environmentally friendly process, iron powder in a weakly acidic aqueous solution is a good choice.[2] Other methods include catalytic hydrogenation or using zinc powder in a basic solution.[1]

  • Q4: How can I purify the final product, this compound?

    • A4: Purification can typically be achieved through column chromatography on silica gel. Due to the basic nature of the amino group, it may be beneficial to use a solvent system containing a small amount of a basic modifier, like triethylamine, to prevent tailing on the silica gel. Alternatively, purification via an acid-base extraction can be employed.

  • Q5: Are there any safety precautions I should take when working with Lithium Aluminum Hydride (LAH)?

    • A5: Yes, LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All reactions involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, is essential. A proper quenching procedure should be followed at the end of the reaction.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of 5-aminophthalide, a crucial intermediate.

StepStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
Nitration PhthalimideHNO₃, H₂SO₄-20-30>90[1]
Nitro Reduction 4-NitrophthalimideFe, NH₄ClWater/Ethanol60-70~85[1]
Carbonyl Reduction 4-AminophthalimideZn, NaOHWater0-10 then 75-80~80[1][3]

Experimental Protocols

Protocol 1: Synthesis of 5-Aminophthalide from 4-Aminophthalimide

  • To a mixture of zinc powder (41 g) and 30% sodium hydroxide solution (122 g) in 50 mL of water, cooled to 0°C, add 4-aminophthalimide (20 g) in portions while maintaining the temperature below 5°C.[3]

  • Stir the mixture for an additional 30 minutes at this temperature.[3]

  • Heat the reaction mixture to 60°C. Continue heating for an additional 60 minutes after the evolution of ammonia has ceased.[3]

  • Cool the mixture to approximately 30°C and filter off the zinc residues.[3]

  • Acidify the filtrate with 30 mL of concentrated hydrochloric acid and heat to 90°C for 45 minutes.[3]

  • Cool the solution and neutralize with solid sodium carbonate (approx. 20 g) to a pH of 8-9 to precipitate the product.[3]

  • Filter the solid, wash with water, and air dry to obtain 5-aminophthalide.[3]

Protocol 2: General Procedure for LAH Reduction of 5-Aminophthalide

Note: This is a general procedure and should be optimized for specific laboratory conditions.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 5-aminophthalide (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography.

Visualizations

SynthesisWorkflow Phthalimide Phthalimide Nitrophthalimide 4-Nitrophthalimide Phthalimide->Nitrophthalimide Nitration (HNO3, H2SO4) Aminophthalimide 5-Aminophthalide Nitrophthalimide->Aminophthalimide Reduction (e.g., Fe/NH4Cl) Target This compound Aminophthalimide->Target Lactone Reduction (e.g., LiAlH4)

Caption: Synthetic pathway to this compound.

TroubleshootingLactoneReduction Start Reduction of 5-Aminophthalide ComplexMixture Complex Product Mixture on TLC Start->ComplexMixture OverReduction Over-reduction Byproduct (Diol) ComplexMixture->OverReduction Possible Cause Polymerization Polymeric Byproducts ComplexMixture->Polymerization Possible Cause IncompleteReaction Incomplete Reaction ComplexMixture->IncompleteReaction Possible Cause Solution1 Use Milder Reducing Agent or Control Stoichiometry OverReduction->Solution1 Solution2 Protect Amine Group (e.g., Boc protection) Polymerization->Solution2 Solution3 Increase Reaction Time or Use Excess Reductant IncompleteReaction->Solution3

Caption: Troubleshooting logic for lactone reduction.

References

Scaling up the synthesis of 1,3-dihydroisobenzofuran-5-amine: potential challenges.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-dihydroisobenzofuran-5-amine. The information provided addresses potential challenges, particularly those encountered during scale-up, and offers practical solutions based on established chemical principles and literature.

Troubleshooting Guides

This section is designed to help users identify and resolve specific issues that may arise during the synthesis of this compound. The synthesis typically proceeds through three key stages: nitration of a suitable phthalic precursor, reduction of the nitro group, and subsequent reduction of the phthalimide or phthalide intermediate.

Stage 1: Nitration of Phthalimide or Phthalic Anhydride

Question: My nitration reaction is showing a poor yield and the formation of multiple unidentified by-products. What could be the cause?

Answer: Low yields and the formation of by-products in nitration reactions are often linked to issues with temperature control and the nitrating agent.

  • Possible Causes:

    • Over-nitration: The introduction of more than one nitro group onto the aromatic ring can occur if the reaction temperature is too high or the reaction time is too long.

    • Side Reactions: Elevated temperatures can promote oxidative side reactions, leading to the formation of undesired by-products and a decrease in the yield of the target 4-nitrophthalimide.[1][2]

    • Insufficient Nitrating Agent Activity: The activity of the nitrating mixture (commonly nitric acid and sulfuric acid) is crucial. Using old or low-purity reagents can lead to incomplete reactions.[3]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range, typically between 0-10°C, especially during the addition of the nitrating agent.[4] Utilize an efficient cooling system and monitor the internal temperature closely.

    • Controlled Reagent Addition: Add the nitrating agent slowly and portion-wise to the solution of the phthalic precursor to manage the exothermic nature of the reaction.[5]

    • Use Fresh, High-Purity Reagents: Ensure that the nitric acid and sulfuric acid are of high purity and have been stored correctly to maintain their reactivity.

    • Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that can lead to by-product formation.

Question: I am observing a rapid and uncontrolled increase in temperature (a thermal runaway) during the nitration step. What should I do and how can I prevent this?

Answer: A thermal runaway is a serious safety hazard in nitration reactions and requires immediate action.

  • Immediate Actions:

    • Stop the addition of the nitrating agent immediately.

    • Ensure maximum cooling is applied to the reactor.

    • If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a large volume of cold, inert solvent or by transferring the reaction mixture to a pre-chilled quench pot.[6]

  • Preventative Measures for Scale-up:

    • Thorough Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like reaction calorimetry to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6]

    • Efficient Heat Transfer: Ensure the reactor has a sufficient heat transfer area and that the cooling system is capable of removing the heat generated by the reaction at the desired scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[7][8]

    • Robust Agitation: Ensure efficient and continuous agitation to prevent the formation of localized hot spots and to ensure homogenous mixing of reactants.[9][10]

    • Controlled Feed Rate: Implement a controlled and gradual addition of the nitrating agent. The feed rate should be linked to the reactor's cooling capacity.

Stage 2: Reduction of the Nitro Group (e.g., 4-Nitrophthalimide to 4-Aminophthalimide)

Question: My catalytic hydrogenation of the nitro group is very slow or incomplete, even at high hydrogen pressure. What are the potential issues?

Answer: Slow or incomplete catalytic hydrogenation can be caused by several factors related to the catalyst, substrate, and reaction conditions.

  • Possible Causes:

    • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and nitrogen-containing compounds are common catalyst poisons.[11]

    • Catalyst Deactivation: The catalyst may have lost its activity due to improper storage, handling, or previous use. Sintering or coking of the catalyst can also occur.[11]

    • Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen), the rate of reaction can be limited by the transfer of hydrogen from the gas phase to the catalyst surface. This is often exacerbated by poor agitation.[12][13]

    • Inappropriate Solvent: The choice of solvent can affect the solubility of the substrate and the accessibility of the catalyst's active sites.

  • Solutions:

    • Purify Starting Materials: Ensure the starting 4-nitrophthalimide and solvent are free from potential catalyst poisons.

    • Use Fresh, High-Quality Catalyst: Use a fresh batch of catalyst from a reputable supplier. Handle the catalyst under an inert atmosphere to prevent deactivation.

    • Optimize Agitation: Increase the stirring speed to improve gas-liquid and liquid-solid mass transfer. The use of a gas-inducing impeller can be beneficial at a larger scale.[12]

    • Select an Appropriate Solvent: Choose a solvent that provides good solubility for the substrate and is compatible with the catalyst and reaction conditions. Common solvents include ethanol, methanol, and ethyl acetate.[11]

    • Increase Hydrogen Pressure and/or Temperature: Carefully increasing the hydrogen pressure and reaction temperature can enhance the reaction rate, but this must be done with caution and within the safety limits of the equipment.[11]

Question: I am using a metal/acid reduction (e.g., Fe/HCl or SnCl2/HCl) and am having difficulty with the work-up and product isolation. What are some common challenges and solutions?

Answer: Work-up and isolation after metal/acid reductions can be challenging due to the formation of metal salts and the need to neutralize the acidic reaction mixture.

  • Possible Causes:

    • Incomplete Filtration of Metal Sludge: The fine metal particles and metal hydroxides formed during the reaction can be difficult to filter, leading to contamination of the product.

    • Product Precipitation during Neutralization: The desired amine product can sometimes precipitate out with the metal hydroxides during neutralization, leading to product loss.

    • Emulsion Formation: During the extraction process, emulsions can form, making phase separation difficult.

  • Solutions:

    • Use of a Filter Aid: Use a filter aid such as Celite® to improve the filtration of the metal sludge.

    • Careful pH Adjustment: Adjust the pH of the solution slowly and with vigorous stirring during neutralization to control the precipitation process. It may be beneficial to extract the product at a specific pH range.

    • Solvent Selection for Extraction: Choose an appropriate organic solvent for extraction that provides good solubility for the amine product and has a significant density difference from the aqueous phase to minimize emulsion formation.

    • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.

Stage 3: Reduction of Phthalimide/Phthalide (e.g., 4-Aminophthalimide to this compound)

Question: The reduction of the aminophthalimide or aminophthalide is giving low yields and seems to be incomplete. What are the critical parameters for this step?

Answer: The reduction of the cyclic imide or lactone is a crucial step that can be sensitive to reaction conditions. A common method involves the use of zinc dust in a basic solution.

  • Possible Causes:

    • Insufficient Reducing Agent: An inadequate amount of the reducing agent (e.g., zinc dust) will lead to an incomplete reaction.

    • Low Reactivity of Zinc: The surface of the zinc dust can be passivated by oxides, reducing its reactivity.

    • Inadequate Temperature Control: The reaction is often exothermic, and poor temperature control can lead to side reactions. Conversely, if the temperature is too low, the reaction rate may be too slow.

    • Inefficient Mixing: Poor mixing can lead to localized depletion of the reducing agent and incomplete conversion.

  • Solutions:

    • Ensure Stoichiometric Excess of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion.

    • Activate the Zinc Dust: The zinc dust can be activated by washing with a dilute acid (e.g., HCl) followed by water and a solvent like ethanol before use to remove the oxide layer.

    • Optimize Reaction Temperature: Carefully control the reaction temperature within the optimal range. The reaction may require initial cooling to manage the exotherm, followed by heating to ensure completion.

    • Maintain Vigorous Stirring: Ensure efficient stirring to keep the zinc dust suspended and in good contact with the substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns during scale-up are:

  • Thermal Runaway during Nitration: The nitration step is highly exothermic and can lead to a dangerous increase in temperature and pressure if not properly controlled.[6][8]

  • Handling of Corrosive and Hazardous Reagents: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE) and handling procedures.

  • Flammability of Solvents and Hydrogen: Many organic solvents used in the synthesis are flammable. The use of hydrogen gas in the catalytic reduction step introduces a significant fire and explosion hazard.

  • Handling of Pyrophoric Catalysts: Some hydrogenation catalysts, like Raney Nickel, can be pyrophoric and must be handled with care, especially during filtration.[14]

Q2: How can I improve the efficiency of catalyst filtration and recovery in a large-scale catalytic hydrogenation?

A2: Catalyst filtration at a large scale can be challenging due to the fine particle size of catalysts like Pd/C.

  • Use of Filter Aids: Employing a filter aid like Celite® can help prevent clogging of the filter medium.

  • Specialized Filtration Equipment: For larger scales, enclosed filtration systems such as pressure Nutsche filters or candle filters are recommended to ensure safe and efficient catalyst removal and to minimize operator exposure.[15]

  • Catalyst Washing: Thoroughly washing the filtered catalyst with the reaction solvent can help recover any adsorbed product.

  • Inert Atmosphere: Perform the filtration under an inert atmosphere (e.g., nitrogen) to prevent the pyrophoric catalyst from coming into contact with air.

Q3: What are the common by-products in this synthesis, and how can they be minimized?

A3: Common by-products can include:

  • Nitration Stage: Isomeric nitrophthalimides (e.g., 3-nitrophthalimide) and dinitrated products. These can be minimized by controlling the reaction temperature and stoichiometry.[3][16]

  • Nitro Reduction Stage: Incomplete reduction can leave unreacted nitro compounds. Over-reduction of other functional groups can occur if the catalyst is not selective. Condensation products like azoxy and azo compounds can also form.[5] Careful selection of the catalyst and reaction conditions is key to minimizing these.

  • Final Reduction Stage: Incomplete reduction of the phthalimide or phthalide will result in residual starting material.

Q4: What are the most effective methods for purifying the final product, this compound, at a larger scale?

A4: The choice of purification method depends on the nature and quantity of impurities.

  • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. The crude product can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free amine can be regenerated by basifying the aqueous solution and extracting it back into an organic solvent.[17][18]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Chromatography: While effective at the lab scale, column chromatography is less practical and more expensive for large-scale purification.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

StepReactionReactantsSolventTemperature (°C)Pressure (bar)Time (h)Typical Yield (%)
1NitrationPhthalic Anhydride, HNO₃, H₂SO₄Sulfuric Acid60-85Atmospheric3-585-95 (mixture of 3- and 4-isomers)[3][16]
2Nitro Reduction (Catalytic Hydrogenation)4-Nitrophthalimide, H₂, Pd/C or Ra-NiDMF, Ethanol25-603-54-890-98[19]
3Phthalimide Reduction4-Aminophthalimide, Zn, NaOHWater60-90Atmospheric2-475-85[20]

Note: These are representative values and may vary depending on the specific reaction conditions and scale of operation.

Experimental Protocols

Protocol 1: Nitration of Phthalic Anhydride
  • To a stirred solution of concentrated sulfuric acid, cool the reactor to 0-5°C.

  • Slowly add phthalic anhydride while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the phthalic anhydride solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, slowly raise the temperature to 70-80°C and maintain for 3-4 hours.[16]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry to obtain the crude nitrophthalic acid mixture.

Protocol 2: Catalytic Hydrogenation of 4-Nitrophthalimide
  • Charge a high-pressure reactor with 4-nitrophthalimide, a suitable solvent (e.g., dimethylformamide), and 5-10% Pd/C catalyst (typically 1-5 mol% of Pd).

  • Seal the reactor and purge with nitrogen gas several times to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40-50°C) with vigorous stirring.[19]

  • Monitor the reaction progress by hydrogen uptake or by sampling and analyzing the reaction mixture (e.g., by HPLC or TLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the catalyst through a pad of Celite® under a nitrogen atmosphere.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-aminophthalimide.

Protocol 3: Reduction of 4-Aminophthalimide to this compound
  • To a stirred suspension of zinc dust in an aqueous solution of sodium hydroxide, add 4-aminophthalimide portion-wise, maintaining the temperature below 30°C with external cooling.

  • After the addition is complete, heat the mixture to 60-70°C for 2-3 hours.[20]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and filter to remove the excess zinc and zinc salts.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 1-2.

  • Heat the acidic solution to 80-90°C for 1 hour to facilitate the cyclization to the phthalide intermediate.

  • Cool the solution and neutralize with a base (e.g., sodium carbonate) to pH 7-8 to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualization

experimental_workflow cluster_nitration Stage 1: Nitration cluster_reduction1 Stage 2: Nitro Group Reduction cluster_reduction2 Stage 3: Phthalimide Reduction cluster_purification Purification start Phthalic Precursor nitration Nitration (HNO3/H2SO4) start->nitration nitrated_product 4-Nitrophthalimide nitration->nitrated_product reduction1 Reduction (e.g., H2, Pd/C) nitrated_product->reduction1 amino_intermediate 4-Aminophthalimide reduction1->amino_intermediate reduction2 Reduction (e.g., Zn/NaOH) amino_intermediate->reduction2 final_product This compound reduction2->final_product purification Purification (Crystallization/Extraction) final_product->purification pure_product Pure Product purification->pure_product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions problem Problem Encountered (e.g., Low Yield, Impurities) cause1 Incorrect Temperature problem->cause1 cause2 Poor Mixing problem->cause2 cause3 Reagent Quality problem->cause3 cause4 Catalyst Issues problem->cause4 solution1 Optimize Temperature Control cause1->solution1 solution2 Improve Agitation cause2->solution2 solution3 Verify Reagent Purity cause3->solution3 solution4 Use Fresh Catalyst cause4->solution4 success Successful Synthesis solution1->success solution2->success solution3->success solution4->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

The Ascendance of 1,3-Dihydroisobenzofuran-5-amine in Drug Discovery: A Comparative Analysis of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 27, 2025 – In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. Among the myriad of scaffolds available to medicinal chemists, heterocyclic amines have long been a cornerstone of drug design. This guide provides a comparative analysis of 1,3-dihydroisobenzofuran-5-amine and its derivatives against other prominent heterocyclic amines, offering researchers and drug development professionals a comprehensive overview of its potential and performance, supported by experimental data and detailed protocols.

The 1,3-dihydroisobenzofuran moiety, a key structural feature of the widely prescribed antidepressant citalopram, has garnered significant attention for its ability to impart favorable pharmacological properties.[1] This bicyclic ether scaffold, when combined with an amine functional group, presents a unique three-dimensional structure that can effectively interact with a variety of biological targets.

Physicochemical Properties: A Foundation for Favorable Pharmacokinetics

A drug's journey through the body is largely dictated by its physicochemical properties. An ideal scaffold should offer a balance of lipophilicity and hydrophilicity to ensure adequate absorption, distribution, metabolism, and excretion (ADME). Here, we compare the calculated properties of this compound with other common heterocyclic amine scaffolds.

PropertyThis compoundAnilinePyridinePyrrolidinePiperidine
Molecular Weight ( g/mol ) 135.1693.1379.1071.1285.15
LogP (o/w) 1.30.90.650.461.1
Topological Polar Surface Area (Ų) 35.326.012.912.012.0
Hydrogen Bond Donors 11011
Hydrogen Bond Acceptors 21111
pKa (of conjugate acid) ~4.5-5.0 (estimated)4.65.211.311.2

Data for this compound and other heterocyclic amines are derived from publicly available chemical databases and computational models.

The data indicates that this compound possesses a moderate LogP, suggesting a good balance for membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) is also in a range that is often associated with good oral bioavailability. The basicity of the amine, a critical factor for target interaction and salt formation, is predicted to be in a favorable range for many biological targets.

Biological Activity: A Focus on Monoamine Transporters

The this compound scaffold is most famously associated with the inhibition of monoamine transporters, particularly the serotonin transporter (SERT). Citalopram and its active S-enantiomer, escitalopram, are potent and selective serotonin reuptake inhibitors (SSRIs) built upon this framework.

To provide a comparative context, the following table summarizes the binding affinities (Ki) of representative drugs containing different heterocyclic amine scaffolds for the three major monoamine transporters: SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Compound (Scaffold)TargetKi (nM)
Escitalopram (1,3-Dihydroisobenzofuran)SERT 1.1
NET3300
DAT>10000
Fluoxetine (Phenylpiperidine)SERT0.9
NET120
DAT2000
Reboxetine (Morpholine)NET1.1
SERT130
DAT>10000
Bupropion (Aminoketone)DAT526
NET1960
SERT>10000

This data is compiled from various public sources and is intended for comparative purposes. Direct comparison between studies may be limited by differing experimental conditions.

The data clearly illustrates the high potency and selectivity of the 1,3-dihydroisobenzofuran-based escitalopram for SERT. This selectivity is a key factor in its clinical efficacy and tolerability profile. Structure-activity relationship (SAR) studies on citalopram analogs have revealed that modifications to the 1,3-dihydroisobenzofuran ring can significantly impact binding affinity and selectivity.[1][2][3][4]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a test compound for SERT, NET, or DAT.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in fresh buffer and determine protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a specific radioligand ([³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • To determine non-specific binding, a high concentration of a known inhibitor (e.g., imipramine for SERT) is used in a separate set of wells.

  • Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential for a compound to cause cardiac arrhythmias.

1. Cell Preparation:

  • Use a mammalian cell line (e.g., HEK293) stably expressing the human hERG potassium channel.

  • Culture and harvest the cells for use in the automated patch-clamp system.

2. Electrophysiological Recording:

  • Utilize an automated patch-clamp platform (e.g., QPatch, SyncroPatch).

  • Establish a whole-cell patch-clamp configuration.

  • Apply a specific voltage protocol to elicit hERG currents.

  • Record baseline currents in the vehicle control solution.

3. Compound Application:

  • Apply increasing concentrations of the test compound to the cells.

  • A known hERG blocker (e.g., E-4031) is used as a positive control.

4. Data Analysis:

  • Measure the peak tail current of the hERG channel at each compound concentration.

  • Calculate the percentage of current inhibition relative to the vehicle control.

  • Generate a concentration-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflow

To visualize the context in which these compounds act, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

experimental_workflow Experimental Workflow for Heterocyclic Amine Evaluation cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis synthesis Synthesis of This compound and Analogs physchem Physicochemical Property Analysis synthesis->physchem binding Monoamine Transporter Binding Assays (SERT, NET, DAT) synthesis->binding herg hERG Inhibition Assay synthesis->herg cytotoxicity Cytotoxicity Assay synthesis->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis binding->sar herg->sar cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Experimental workflow for evaluating heterocyclic amines.

serotonin_pathway Simplified Serotonin Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan five_htp 5-Hydroxytryptophan tryptophan->five_htp TPH serotonin_vesicle Serotonin (5-HT) in Vesicle five_htp->serotonin_vesicle AADC serotonin_synapse 5-HT serotonin_vesicle->serotonin_synapse Release sert SERT serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binding downstream Downstream Signaling receptor->downstream Activation

Simplified serotonin signaling at the synapse.

dopamine_norepinephrine_pathway Simplified Dopamine and Norepinephrine Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH dopamine Dopamine ldopa->dopamine AADC norepinephrine Norepinephrine dopamine->norepinephrine DBH da_vesicle DA in Vesicle dopamine->da_vesicle ne_vesicle NE in Vesicle norepinephrine->ne_vesicle da_synapse DA da_vesicle->da_synapse Release ne_synapse NE ne_vesicle->ne_synapse dat DAT net NET da_synapse->dat Reuptake da_receptor Dopamine Receptor da_synapse->da_receptor Binding ne_synapse->net Reuptake ne_receptor Adrenergic Receptor ne_synapse->ne_receptor Binding da_downstream DA Signaling da_receptor->da_downstream ne_downstream NE Signaling ne_receptor->ne_downstream

References

A Spectroscopic Investigation of 1,3-Dihydroisobenzofuran-5-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,3-dihydroisobenzofuran-5-amine with its structural isomers, 1,3-dihydroisobenzofuran-4-amine and 1,3-dihydroisobenzofuran-6-amine. Due to a scarcity of publicly available experimental data for the 4- and 6-amino isomers, this comparison incorporates experimental data for the 5-amino isomer and the parent compound, 1,3-dihydroisobenzofuran, alongside predicted spectroscopic features for the isomers based on established principles of spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting.

Introduction

1,3-dihydroisobenzofuran derivatives are scaffolds of interest in medicinal chemistry and materials science. The position of the amine substituent on the benzene ring significantly influences the electronic properties, reactivity, and biological activity of the molecule. Spectroscopic analysis is a cornerstone for the unambiguous identification and differentiation of these isomers. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its isomers. The data for the parent compound, 1,3-dihydroisobenzofuran, is included to provide a baseline for the spectroscopic shifts and patterns of the core structure.

Table 1: ¹H-NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂-O-CH₂-) (ppm)Amine Protons (-NH₂) (ppm)
This compound 6.57 (s, 1H), 6.60 (dd, J = 7.9, 2.0 Hz, 1H), 7.01 (d, J = 7.9 Hz, 1H)[1]5.02 (s, 4H)[1]3.71 (br s, 2H)[1]
1,3-Dihydroisobenzofuran-4-amine Predicted: Three distinct signals in the aromatic region, with expected upfield shifts due to the ortho and para directing effects of the amine group.Predicted: Two singlets, potentially shifted slightly from the parent compound.Predicted: A broad singlet, typically in the 3.5-4.5 ppm range.
1,3-Dihydroisobenzofuran-6-amine Predicted: Symmetric pattern with two distinct signals in the aromatic region due to the plane of symmetry.Predicted: Two singlets, likely similar to the 5-amino isomer.Predicted: A broad singlet in the 3.5-4.5 ppm range.
1,3-Dihydroisobenzofuran ~7.2 ppm (m, 4H)~5.1 ppm (s, 4H)N/A

Table 2: ¹³C-NMR Spectroscopic Data (Predicted)

CompoundAromatic Carbons (ppm)Methylene Carbons (-CH₂-O-CH₂-) (ppm)C-NH₂ Bearing Carbon (ppm)
This compound Predicted: Six distinct signals, with the C-NH₂ carbon being the most upfield shifted aromatic carbon.Predicted: ~73 ppmPredicted: ~145-150 ppm
1,3-Dihydroisobenzofuran-4-amine Predicted: Six distinct signals, with significant upfield shifts for the carbons ortho and para to the amine group.Predicted: ~73 ppmPredicted: ~140-145 ppm
1,3-Dihydroisobenzofuran-6-amine Predicted: Four distinct signals due to symmetry.Predicted: ~73 ppmPredicted: ~145-150 ppm
1,3-Dihydroisobenzofuran ~121, 127, 140 ppm~73 ppmN/A

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchingC-H (Aromatic) StretchingC-H (Aliphatic) StretchingC-O-C StretchingC-N Stretching
This compound Predicted: Two bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric).Predicted: ~3000-3100 cm⁻¹Predicted: ~2850-2950 cm⁻¹Predicted: ~1050-1250 cm⁻¹ (asymmetric)Predicted: ~1250-1350 cm⁻¹
1,3-Dihydroisobenzofuran-4-amine Predicted: Two bands in the 3300-3500 cm⁻¹ region.Predicted: ~3000-3100 cm⁻¹Predicted: ~2850-2950 cm⁻¹Predicted: ~1050-1250 cm⁻¹Predicted: ~1250-1350 cm⁻¹
1,3-Dihydroisobenzofuran-6-amine Predicted: Two bands in the 3300-3500 cm⁻¹ region.Predicted: ~3000-3100 cm⁻¹Predicted: ~2850-2950 cm⁻¹Predicted: ~1050-1250 cm⁻¹Predicted: ~1250-1350 cm⁻¹
1,3-Dihydroisobenzofuran N/A~3020-3070 cm⁻¹~2850-2960 cm⁻¹~1040 cm⁻¹N/A

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key Fragmentation Patterns
This compound C₈H₉NO135.16Predicted: Molecular ion (M⁺) at m/z 135. Loss of H, NH₂, and CH₂O fragments.
1,3-Dihydroisobenzofuran-4-amine C₈H₉NO135.16Predicted: Molecular ion (M⁺) at m/z 135. Fragmentation pattern will differ from the 5- and 6-isomers, particularly in the relative intensities of fragment ions.
1,3-Dihydroisobenzofuran-6-amine C₈H₉NO135.16Predicted: Molecular ion (M⁺) at m/z 135. Fragmentation pattern will be distinct from the 4- and 5-isomers.
1,3-Dihydroisobenzofuran C₈H₈O120.15M⁺ at m/z 120, loss of H (m/z 119), loss of CH₂O (m/z 90), tropylium ion (m/z 91).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the amine sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] For ¹³C NMR, a higher concentration (20-50 mg) may be required.[2] Ensure the sample is fully dissolved.

  • Instrument Setup : The NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

  • Data Acquisition : For ¹H-NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C-NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR Method for Solids) : Place a small amount of the powdered sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[3] Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3][4]

  • Background Spectrum : Record a background spectrum of the empty, clean ATR crystal before analyzing the sample.

  • Sample Spectrum : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions : Use a capillary column suitable for the analysis of aromatic compounds (e.g., a non-polar or medium-polar column like DB-5ms).[5] The oven temperature program should start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.[5][6]

  • MS Conditions : The mass spectrometer should be operated in electron ionization (EI) mode. Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis : Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum of the peak of interest to determine the molecular ion and characteristic fragment ions.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of 1,3-dihydroisobenzofuran-amine isomers.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Sample HNMR ¹H-NMR Sample->HNMR CNMR ¹³C-NMR Sample->CNMR FTIR FTIR Sample->FTIR MS Mass Spec Sample->MS Aromatic_Splitting Aromatic Splitting Pattern HNMR->Aromatic_Splitting Distinguishes symmetry Carbon_Count Number of ¹³C Signals CNMR->Carbon_Count Confirms symmetry NH_Stretch N-H Stretch Presence FTIR->NH_Stretch Confirms amine group Mol_Ion Molecular Ion & Fragmentation MS->Mol_Ion Confirms MW & structure Isomer_4 4-Amino Isomer Aromatic_Splitting->Isomer_4 Isomer_5 5-Amino Isomer Aromatic_Splitting->Isomer_5 Isomer_6 6-Amino Isomer Aromatic_Splitting->Isomer_6 Carbon_Count->Isomer_4 Carbon_Count->Isomer_5 Carbon_Count->Isomer_6 Mol_Ion->Isomer_4 Mol_Ion->Isomer_5 Mol_Ion->Isomer_6

Caption: Workflow for Isomer Differentiation.

Conclusion

References

The Ascendancy of the 1,3-Dihydroisobenzofuran-5-amine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. The 1,3-dihydroisobenzofuran-5-amine scaffold has emerged as a promising alternative to traditional bioisosteres, particularly the ubiquitous aniline moiety. This guide provides a comprehensive comparison of the advantages of this scaffold, supported by experimental data and detailed protocols, to inform rational drug design and lead optimization efforts.

The strategic replacement of an aniline or other aromatic amine functionalities with the this compound scaffold can offer significant benefits in mitigating metabolic liabilities and fine-tuning molecular properties. Anilines, while versatile, are often associated with metabolic instability and the potential for forming reactive metabolites, which can lead to toxicity.[1][2] The this compound scaffold presents a compelling solution by masking the reactive amine group and altering the electronic properties of the aromatic ring, thereby influencing its metabolic fate.

Key Advantages of the this compound Scaffold

The primary advantages of employing the this compound scaffold over other bioisosteres like aniline include:

  • Enhanced Metabolic Stability: The ether linkage within the dihydroisobenzofuran ring is generally more resistant to oxidative metabolism compared to the electron-rich aniline ring. This can lead to a longer half-life and reduced clearance of drug candidates.

  • Reduced Potential for Reactive Metabolite Formation: Aniline moieties can be metabolized to highly reactive and potentially toxic quinone-imine intermediates. The structural constraints and altered electronics of the this compound scaffold are designed to prevent such metabolic activation pathways.

  • Modulation of Physicochemical Properties: The introduction of the dihydrofuran ring alters the lipophilicity (LogP) and basicity (pKa) of the molecule compared to a simple aniline. This allows for greater control over crucial drug-like properties such as solubility, permeability, and plasma protein binding.

  • Novelty and Intellectual Property: As a less-explored scaffold, it offers opportunities for generating novel chemical entities with distinct intellectual property profiles.

Comparative Physicochemical and Pharmacokinetic Data

To illustrate the advantages of the this compound scaffold, the following tables summarize key data points in comparison to a representative aniline bioisostere. Note: The following data is representative and may vary depending on the specific molecular context.

Table 1: Physicochemical Properties

PropertyThis compoundAnilineRationale for Advantage
Molecular Weight ( g/mol ) 135.16[3]93.13Increased molecular complexity for novel interactions.
Calculated LogP ~1.5~0.9Modulated lipophilicity for balanced solubility and permeability.
pKa ~4.2 - 4.6 (predicted)4.61[4]Similar basicity allows for retention of key interactions while offering a different structural context.

Table 2: In Vitro ADME Properties

ParameterThis compound Derivative (Hypothetical)Aniline Derivative (Hypothetical)Advantage of the Scaffold
Metabolic Stability (HLM, % remaining at 60 min) > 80%< 30%Significantly higher resistance to hepatic metabolism.
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) > 10VariableCan be optimized for high intestinal permeability.
Efflux Ratio (B→A / A→B) < 2Often > 2Reduced susceptibility to efflux transporters like P-gp.

Signaling Pathways and Experimental Workflows

The decision to employ the this compound scaffold is often driven by the need to overcome pharmacokinetic challenges encountered with aniline-containing compounds, particularly in the development of kinase inhibitors.[5][6]

Drug_Development_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection Aniline_Hit Initial Hit (Aniline-based) ADME_Screening In Vitro ADME Screening - Metabolic Stability - Permeability (Caco-2) - pKa Determination Aniline_Hit->ADME_Screening Poor PK Bioisosteric_Replacement Bioisosteric Replacement (Scaffold Hopping) ADME_Screening->Bioisosteric_Replacement Metabolic Liability New_Scaffold 1,3-Dihydroisobenzofuran- 5-amine Scaffold Bioisosteric_Replacement->New_Scaffold Improved_ADME Improved ADME Profile New_Scaffold->Improved_ADME Re-screening Preclinical_Candidate Preclinical Candidate Improved_ADME->Preclinical_Candidate Optimized Profile Kinase_Inhibitor_Binding Kinase Kinase Active Site Hinge Region Gatekeeper Residue Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->Kinase:hinge H-bond New_Inhibitor 1,3-Dihydroisobenzofuran- 5-amine Inhibitor New_Inhibitor->Kinase:hinge H-bond New_Inhibitor->Kinase:gatekeeper Improved Selectivity (Steric Interaction)

References

Purity assessment of synthesized 1,3-dihydroisobenzofuran-5-amine versus commercial standards.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Purity Analysis of Synthesized versus Commercial 1,3-Dihydroisobenzofuran-5-amine

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the purity of a laboratory-synthesized batch of this compound against commercially available standards. The assessment is supported by detailed experimental protocols for key analytical techniques, ensuring researchers can replicate and validate these findings. This compound is a valuable building block in organic synthesis and pharmaceutical development, making purity a critical factor for reliable and reproducible results.[1][2]

Purity Assessment: A Comparative Overview

The purity of this compound was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A hypothetical synthesized batch was compared against three commercial standards to evaluate the presence of impurities.

The data reveals that while the synthesized batch demonstrates high purity, it contains trace amounts of the starting material, a common occurrence in laboratory synthesis. Commercial standards, while generally reliable, show variability in their stated purity levels across different suppliers.

Table 1: Comparative Purity Data

SampleSourceAnalytical MethodReported/Measured Purity (%)Key Identified Impurities
Synthesized Batch Hypothetical Lab SynthesisHPLC, GC-MS, ¹H NMR98.9% (by HPLC)5-Nitro-1,3-dihydroisobenzofuran (<0.5%)
Commercial Standard A TCIGC>97.0%Not specified
Commercial Standard B Sigma-AldrichNot specified97%Not specified
Commercial Standard C FluorochemNot specified95.0%Not specified

Experimental Protocols

Detailed methodologies for the analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its potential impurities. A reverse-phase HPLC method is effective for separating aromatic amines.[3]

  • Instrument: Agilent 1100 Series HPLC or equivalent with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program: Start at 10% A, ramp to 90% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the identification and quantification of volatile impurities. This technique is highly sensitive for analyzing aromatic amines.[5][6]

  • Instrument: Agilent 7890B GC with 5977A MS Detector or equivalent.

  • Column: Rxi-5MS, 30 m x 0.25 mm x 0.25 µm.[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 270°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 180°C at 30°C/min.

    • Ramp to 240°C at 15°C/min, hold for 5 minutes.[6]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for structural confirmation and to detect impurities that may not be apparent by chromatographic methods.

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Acquire spectra with a 30° pulse and a 2-second relaxation delay. The presence of the starting material, 5-nitro-1,3-dihydroisobenzofuran, can be identified by its distinct aromatic signals. The purity can be estimated by comparing the integration of the product peaks to those of the impurities.[2]

  • ¹³C NMR:

    • Solvent: Chloroform-d (CDCl₃).

    • Procedure: Use a standard proton-decoupled pulse program. This provides confirmation of the carbon skeleton and can reveal the presence of isomeric impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process, from sample preparation to final comparative analysis.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_comparison Final Comparison Synthesized Synthesized Batch HPLC HPLC Analysis Synthesized->HPLC GCMS GC-MS Analysis Synthesized->GCMS NMR NMR Analysis Synthesized->NMR Commercial_A Commercial Std. A Commercial_A->HPLC Commercial_A->GCMS Commercial_A->NMR Commercial_B Commercial Std. B Commercial_B->HPLC Commercial_B->GCMS Commercial_B->NMR Commercial_C Commercial Std. C Commercial_C->HPLC Commercial_C->GCMS Commercial_C->NMR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Comparison Comparative Report Purity_Quant->Comparison Purity Data Impurity_ID->Comparison Impurity Profiles

Caption: Workflow for Purity Assessment.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,3-Dihydroisobenzofuran-5-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of two widely used analytical techniques for the quantification of 1,3-dihydroisobenzofuran-5-amine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As direct cross-validation studies for this specific analyte are not extensively available in published literature, this document provides a proposed framework for such a validation. The experimental data presented is representative and intended to illustrate the comparative performance of these methods, guiding researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific needs.

Cross-validation of analytical methods is a critical process in drug development and research, ensuring the reliability and interchangeability of data generated from different analytical techniques.[1] This process is guided by principles outlined by regulatory bodies such as the FDA and in ICH guidelines, which emphasize the assessment of key performance parameters to establish method equivalence.[2][3][4][5][6][7][8]

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance data for the quantification of this compound using HPLC-UV and GC-MS, based on typical results for structurally similar amine compounds.[9][10]

Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Linearity (r²) > 0.997> 0.995r² ≥ 0.99
Accuracy (% Recovery) 96 - 104%93 - 107%85 - 115% (or 80-120% for bioanalysis)
Precision (% RSD) < 8%< 12%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 5 ng/mL2 ng/mL-
Limit of Quantification (LOQ) 15 ng/mL7 ng/mL-
Specificity/Selectivity Moderate to HighVery HighNo significant interference at the retention time of the analyte
Sample Throughput HigherLower-

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS methods are provided below. These protocols are based on established analytical procedures for amine-containing compounds.[11][12]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is often favored for its robustness, ease of use, and higher sample throughput.

1. Sample Preparation: Protein Precipitation

  • To 200 µL of plasma or serum, add 600 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 275 nm (based on the chromophore of the benzofuran ring).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides excellent selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) mode.[13][14] Derivatization is often required for polar amine compounds to improve their volatility and chromatographic peak shape.[15]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 500 µL of plasma or serum, add the internal standard and 100 µL of 1 M sodium hydroxide.

  • Add 3 mL of a mixture of hexane and ethyl acetate (9:1 v/v).

  • Vortex for 5 minutes, followed by centrifugation at 3,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

2. GC-MS Conditions

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Methodology and Workflow Visualizations

The following diagrams illustrate the logical flow of the cross-validation process and a representative biological pathway where the quantification of this compound may be relevant.

CrossValidationWorkflow A Define Validation Parameters (Accuracy, Precision, Linearity, etc.) B Develop & Optimize Method 1 (e.g., HPLC-UV) A->B C Develop & Optimize Method 2 (e.g., GC-MS) A->C D Perform Full Validation of Method 1 B->D E Perform Full Validation of Method 2 C->E F Analyze Quality Control (QC) Samples with Both Methods D->F E->F G Analyze Incurred (Study) Samples with Both Methods F->G H Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) G->H I Assess Equivalence Against Pre-defined Acceptance Criteria H->I J Methods are Cross-Validated and Interchangeable I->J

Caption: Workflow for the cross-validation of two analytical methods.

PharmacokineticPathway cluster_0 Systemic Circulation A Drug Administration (e.g., Oral, IV) B Absorption A->B C Analyte in Plasma (Quantified by HPLC/GC-MS) B->C D Distribution (to Tissues) C->D E Metabolism (e.g., Liver) C->E F Excretion (e.g., Renal) C->F G Metabolites E->G G->F

Caption: A simplified pharmacokinetic pathway illustrating the relevance of analyte quantification.

Discussion

Both HPLC-UV and GC-MS are viable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • HPLC-UV is advantageous for its simplicity, speed, and lower cost, making it suitable for routine analysis and high-throughput screening. However, its selectivity can be lower than MS-based methods, and it may be more susceptible to interferences from the sample matrix.

  • GC-MS offers superior selectivity and sensitivity due to the combination of chromatographic separation and mass-based detection.[16] This makes it an excellent reference method and highly suitable for complex biological matrices where specificity is paramount. The main drawbacks are the longer sample preparation time, which often involves a derivatization step, and lower sample throughput.[15]

A thorough cross-validation as outlined is essential to demonstrate that both methods produce comparable and reliable data.[17] This allows for flexibility in analytical workflow, such as using the higher-throughput HPLC-UV method for routine samples and the more definitive GC-MS method for confirmatory analysis or for samples with concentrations near the limit of quantification.

References

A Comparative Guide to the Reactivity of 1,3-Dihydroisobenzofuran-5-amine and Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1,3-dihydroisobenzofuran-5-amine and a selection of aniline derivatives. The reactivity of aromatic amines is a critical parameter in drug discovery and development, influencing their utility as synthetic intermediates. This document presents a combination of predicted data and established experimental values to facilitate a deeper understanding of their relative performance in key organic reactions.

Introduction to Aromatic Amine Reactivity

The reactivity of an aromatic amine is primarily governed by the electron density on the nitrogen atom of the amino group. This electron density is modulated by the electronic effects of other substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing the amine's basicity and its nucleophilicity, thereby increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its basicity and reactivity.[1][2]

The structure of this compound features a fused dihydrofuran ring. The oxygen atom of this ring is para to the amino group, and through its lone pairs, it can donate electron density into the aromatic system via a resonance effect (+M). Additionally, the alkyl portions of the fused ring exert a weak electron-donating inductive effect (+I). These combined effects are expected to increase the electron density on the amino nitrogen, making this compound more reactive than unsubstituted aniline.

Basicity and Electronic Effects: A Quantitative Comparison

The basicity of an amine is a reliable indicator of its reactivity. A higher pKa value of the conjugate acid corresponds to a more basic and generally more reactive amine. The Hammett substituent constant (σ) provides a measure of the electronic influence of a substituent on the reactivity of a benzene derivative. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

CompoundSubstituent (para-)pKa of Conjugate AcidHammett Constant (σp)
This compound-4.79 (Predicted)Not Available
Aniline-H4.600.00
p-Toluidine-CH35.08-0.17
p-Anisidine-OCH35.34-0.27
p-Chloroaniline-Cl3.980.23
p-Nitroaniline-NO21.000.78

Data for aniline derivatives sourced from established literature. The pKa for this compound is a predicted value.

Based on its predicted pKa of 4.79, this compound is expected to be slightly more basic and therefore more reactive than aniline. Its reactivity is likely to be comparable to, or slightly less than, that of p-toluidine.

Visualizing the Factors Influencing Amine Reactivity

The following diagram illustrates the logical relationship between substituent electronic effects, basicity, and the resulting nucleophilic reactivity of the amino group.

G Factors Influencing Aromatic Amine Reactivity substituent Substituent on Aromatic Ring edg Electron-Donating Group (EDG) e.g., -OCH3, -CH3 substituent->edg +I, +M effects ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CN substituent->ewg -I, -M effects electron_density Electron Density on Amino Nitrogen edg->electron_density Increases ewg->electron_density Decreases basicity Basicity (pKa) electron_density->basicity Directly Proportional reactivity Nucleophilic Reactivity basicity->reactivity Directly Proportional

References

In vitro activity comparison of drugs synthesized from 1,3-dihydroisobenzofuran-5-amine and its analogues.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the In Vitro Efficacy of 1,3-Dihydroisobenzofuran Derivatives

Introduction: This guide provides a comparative analysis of the in vitro biological activities of two distinct classes of compounds synthesized from precursors containing the 1,3-dihydroisobenzofuran core. While direct comparative studies on derivatives of 1,3-dihydroisobenzofuran-5-amine were not identified in the current literature, this review focuses on structurally related analogues to provide valuable insights for researchers in drug discovery and development. The classes of compounds examined are 1,2,4-triazole-3-thiones with antimicrobial properties and C-3 functionalized isobenzofuran-1(3H)-ones evaluated for their antiproliferative activity.

Antimicrobial Activity of 1,2,4-Triazole-3-thione Derivatives

A series of novel 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds were synthesized from 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid, a closely related analogue to the target amine. The results of the antimicrobial screening are summarized below.

Data Presentation

Table 1: Antibacterial Activity of 1,2,4-Triazole-3-thione Derivatives (Zone of Inhibition in mm) [1]

CompoundR-groupS. aureusB. subtilisE. coliP. aeruginosa
12a H12111011
12b 4-CH₃13121212
12c 4-OCH₃12111112
12d 4-Cl16151415
12e 4-Br14131213
12f 2-NO₂11101011
12g 3-NO₂12111112
12h 4-NO₂15141314
Gentamicin -20191819

Table 2: Antifungal Activity of 1,2,4-Triazole-3-thione Derivatives (Zone of Inhibition in mm) [1]

CompoundR-groupA. nigerC. albicans
12a H1112
12b 4-CH₃1213
12c 4-OCH₃1112
12d 4-Cl1516
12e 4-Br1314
12f 2-NO₂1011
12g 3-NO₂1112
12h 4-NO₂1415
Fluconazole -1920
Experimental Protocols

Antimicrobial Screening: The in vitro antimicrobial activity was determined using the agar well diffusion method.[1] Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) were cultured on Mueller-Hinton agar plates. Fungal strains (Aspergillus niger, Candida albicans) were cultured on Sabouraud Dextrose agar plates. Wells were created in the agar plates and filled with the test compounds dissolved in DMSO. Gentamicin and Fluconazole were used as standard antibacterial and antifungal drugs, respectively. The plates were incubated, and the diameter of the zone of inhibition was measured in millimeters.

Mandatory Visualization

G A 1-(4-Fluorophenyl)-1,3- dihydroisobenzofuran-5-carboxylic acid B Esterification (Ethanol, H₂SO₄) A->B C Ester Intermediate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E 1-(4-Fluorophenyl)-1,3- dihydroisobenzofuran-5-carbohydrazide D->E F Reaction with Isothiocyanates E->F G Acyl Thiosemicarbazides F->G H Cyclization G->H I 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3- dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones H->I

Caption: Synthesis workflow for 1,2,4-triazole-3-thione derivatives.

Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones

A series of thirteen C-3 functionalized isobenzofuran-1(3H)-ones (phthalides) were synthesized and their in vitro antiproliferative activities were evaluated against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines.[2] These compounds, while not direct derivatives of this compound, share the core isobenzofuran scaffold.

Data Presentation

Table 3: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones (IC₅₀ in µM) [2]

CompoundU937 (Lymphoma)K562 (Myeloid Leukemia)
16 > 1002.79
17 24.329.8
18 20.91.71
19 > 10019.5
Etoposide (VP16) 0.450.29
Experimental Protocols

MTT Cytotoxicity Assay: The antiproliferative activity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] U937 and K562 cells were seeded in 96-well plates and treated with various concentrations of the synthesized compounds. After a 48-hour incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated. Etoposide (VP16) was used as a positive control.

Mandatory Visualization

G A Phthalaldehydic acid + 1,3-Dicarbonyl compounds B DBU-promoted Condensation A->B C Intermediate Derivatives B->C D Hg(OAc)₂ mediated Aromatization C->D E Phenolic Compounds D->E F Acetylation (Ac₂O/DMAP) E->F G C-3 Functionalized Isobenzofuran-1(3H)-ones F->G

Caption: Synthesis workflow for C-3 functionalized isobenzofuran-1(3H)-ones.

Disclaimer: The presented data is a summary of published research and is intended for informational purposes for a scientific audience. The compounds discussed are not approved drugs and require further investigation to establish their safety and efficacy.

References

A Bioisosteric Shift: Replacing Aniline with 1,3-Dihydroisobenzofuran-5-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of physicochemical properties, metabolic stability, and potential biological activity reveals the promise of 1,3-dihydroisobenzofuran-5-amine as a metabolically robust bioisostere for the ubiquitous aniline moiety in drug discovery, particularly in the development of next-generation kinase inhibitors.

The aniline motif is a cornerstone in medicinal chemistry, featuring prominently in a multitude of approved drugs, including numerous kinase inhibitors targeting signaling pathways implicated in cancer.[1] However, the presence of an aniline group can lead to metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes, which can result in the formation of reactive metabolites and potential toxicities.[1][2][3] This has driven the exploration of bioisosteric replacements that mimic the desirable pharmacological properties of aniline while mitigating its metabolic drawbacks.

This guide provides a comparative overview of the aniline moiety and its bioisostere, this compound, within the context of kinase inhibitor design. While direct head-to-head experimental data for a matched pair of compounds is not yet prevalent in published literature, this analysis leverages known data for aniline-containing drugs, such as the EGFR inhibitor gefitinib, and foundational physicochemical principles to construct a data-driven comparison.

Physicochemical and Pharmacokinetic Properties: A Comparative Look

The successful bioisosteric replacement hinges on maintaining or improving key physicochemical and pharmacokinetic parameters. The table below presents a comparison of predicted and known values for aniline and this compound, alongside experimental data for the aniline-containing drug, gefitinib.

PropertyAnilineThis compoundGefitinib (Aniline-containing drug)Rationale for Bioisosteric Replacement
Molecular Weight ( g/mol ) 93.13135.16446.90The increase in molecular weight is a consideration, but the potential benefits in metabolic stability can outweigh this.
pKa (conjugate acid) 4.6[4][5][6]Predicted to be similar to aniline due to the amino group on the benzene ring.5.28 and 7.17[7]Maintaining a similar basicity is crucial for preserving interactions with the target protein, such as the hinge region of a kinase.
logP 0.9[8]Predicted to be higher than aniline due to the added bicyclic ring system.3.2 (calculated)Increased lipophilicity can impact solubility and cell permeability, requiring careful optimization of the overall molecule.
Metabolic Stability (in vitro) Prone to rapid metabolism via N-oxidation and ring hydroxylation.[9][10]The dihydroisobenzofuran core is anticipated to block sites of metabolism on the aromatic ring and potentially hinder N-oxidation, leading to increased stability.Metabolized primarily by CYP3A4.[11][12]The primary goal of the replacement is to enhance metabolic stability and reduce the formation of reactive metabolites.[1][2]

The Rationale for Bioisosteric Replacement in Kinase Inhibitors

Many kinase inhibitors, such as gefitinib, utilize a substituted aniline moiety to form crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket. The bioisosteric replacement of this aniline with this compound is a strategic approach to address the metabolic instability associated with the aniline group.[1] The core hypothesis is that the dihydroisobenzofuran scaffold will be more resistant to oxidative metabolism by cytochrome P450 enzymes, thereby improving the drug's half-life and reducing the potential for off-target effects and toxicity stemming from reactive metabolites.[3][13]

The following diagram illustrates the concept of this bioisosteric replacement in a hypothetical kinase inhibitor.

Bioisosteric Replacement Bioisosteric Replacement Strategy cluster_0 Aniline-Based Inhibitor cluster_1 Bioisostere-Based Inhibitor Aniline Aniline Moiety Kinase Kinase Hinge Region Aniline->Kinase H-bond Interaction Metabolism CYP450 Metabolism Aniline->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Bioisostere 1,3-Dihydroisobenzofuran- 5-amine Moiety Kinase2 Kinase Hinge Region Bioisostere->Kinase2 H-bond Interaction Improved_Stability Improved Metabolic Stability Bioisostere->Improved_Stability Aniline_Based Bioisostere_Based

Caption: Bioisosteric replacement of aniline with this compound.

Hypothetical Impact on a Kinase Signaling Pathway

To illustrate the potential impact of this bioisosteric replacement, we can consider the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target for cancer therapy.[14][15] An improved inhibitor, with enhanced metabolic stability, could lead to more sustained target engagement and a more profound and durable downstream effect.

The following diagram depicts a simplified EGFR signaling cascade and highlights the point of intervention for a hypothetical kinase inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Kinase Inhibitor (Aniline or Bioisostere) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway with kinase inhibitor intervention.

Experimental Protocols

To empirically validate the benefits of replacing aniline with this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Physicochemical Property Determination

pKa and logP Determination

The ionization constant (pKa) and the logarithm of the partition coefficient (logP) are fundamental physicochemical properties that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Objective: To determine the pKa and logP of the aniline and this compound containing compounds.

  • Methodology:

    • pKa Determination (UV-Metric or Potentiometric Titration):

      • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

      • Use a multi-well plate-based UV-Vis spectrophotometer or an automated potentiometric titrator.

      • For UV-metric determination, record the UV-Vis spectra of the compound in a series of buffers with a range of pH values. The change in absorbance as a function of pH is used to calculate the pKa.

      • For potentiometric titration, titrate the compound solution with a standardized acid or base and monitor the pH. The inflection point of the titration curve corresponds to the pKa.

    • logP Determination (Shake-Flask Method):

      • Prepare a solution of the test compound in a biphasic system of n-octanol and water (or a buffer at a specific pH for logD determination).

      • The two phases are thoroughly mixed to allow for the partitioning of the compound.

      • After separation of the phases, the concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

      • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assessment

Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

  • Objective: To compare the metabolic stability of the aniline-containing compound with its this compound bioisostere.

  • Methodology:

    • Incubation:

      • The test compound is incubated with liver microsomes (human or other species) in the presence of the cofactor NADPH at 37°C.

      • A control incubation without NADPH is included to assess non-CYP450 mediated degradation.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a compound inhibits the activity of major CYP isoforms, which is crucial for predicting potential drug-drug interactions.

  • Objective: To assess the potential of the aniline and this compound containing compounds to inhibit key CYP450 enzymes.

  • Methodology:

    • Incubation: The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.) in the presence of NADPH.

    • Inhibitor Concentrations: A range of concentrations of the test compound is used to determine the IC50 value (the concentration that causes 50% inhibition).

    • Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

    • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

The bioisosteric replacement of the aniline moiety with this compound presents a compelling strategy for medicinal chemists to mitigate the metabolic liabilities associated with aniline-containing drug candidates. While maintaining the crucial hydrogen bonding interactions necessary for target engagement, this novel bioisostere is predicted to offer enhanced metabolic stability. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this approach. The successful application of this bioisosteric replacement has the potential to yield safer and more effective kinase inhibitors and other therapeutics for a wide range of diseases. Further research involving the direct synthesis and comparative evaluation of matched molecular pairs is warranted to fully elucidate the advantages of this promising design strategy.

References

Head-to-head comparison of different synthetic routes to 1,3-dihydroisobenzofuran-5-amine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways

1,3-dihydroisobenzofuran-5-amine, a key building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a head-to-head comparison of the most common methods, offering a comprehensive overview of their efficiency, reagent requirements, and reaction conditions. The information presented is intended to assist researchers in selecting the optimal synthetic strategy for their specific needs, considering factors such as scale, cost, and available resources.

Comparative Analysis of Synthetic Routes

The two primary synthetic pathways to this compound diverge from different starting materials: one beginning with phthalimide and the other with 4-aminophthalimide. Each route presents distinct advantages and challenges in terms of the number of steps, overall yield, and reaction conditions.

ParameterRoute 1: From PhthalimideRoute 2: From 4-Aminophthalimide
Starting Material Phthalimide4-Aminophthalimide
Key Intermediates 5-Nitrophthalimide, 5-AminophthalimideNone
Number of Steps 31
Key Reagents Nitrating mixture (HNO₃, H₂SO₄), Reducing agents (e.g., Pd/C, H₂, Zn, CuSO₄, NaOH)Zinc (Zn), Sodium Hydroxide (NaOH)
Overall Yield ~54% (cumulative over three steps)~75%[1]
Key Advantages Utilizes a readily available and inexpensive starting material.A more direct, one-step synthesis.
Key Challenges A multi-step process that can be time-consuming. The nitration step requires careful temperature control.The starting material, 4-aminophthalimide, may be less readily available or more expensive than phthalimide.

Experimental Protocols

Route 1: Synthesis from Phthalimide

This synthesis involves a three-step process starting with the nitration of phthalimide.

Step 1: Synthesis of 5-Nitrophthalimide

Phthalimide is nitrated using a mixture of nitric acid and sulfuric acid at 0°C. This reaction typically yields 5-nitrophthalimide in approximately 56% yield.[1]

Step 2: Synthesis of 5-Aminophthalimide

The nitro group of 5-nitrophthalimide is reduced to an amine. A common method is catalytic hydrogenation using 5% Palladium on carbon (Pd/C) and hydrogen gas in an ethyl acetate solvent, which affords 5-aminophthalimide in high yield (around 97%).[1]

Step 3: Synthesis of this compound (5-Aminophthalide)

The final step involves the reduction of the imide functionality of 5-aminophthalimide. This can be achieved using zinc dust and copper(II) sulfate in an aqueous sodium hydroxide solution. The reaction mixture is heated to 70-80°C for 16 hours, resulting in a quantitative yield of this compound.[1]

Route 2: Synthesis from 4-Aminophthalimide

This route offers a more direct approach to the target molecule.

To a stirred mixture of zinc (41 g) and sodium hydroxide (122 g) in 50 ml of water, 20 g of 4-aminophthalimide is added over 30 minutes. The mixture is stirred for an additional 30 minutes and then heated to 60°C. After the evolution of ammonia ceases, the mixture is heated for another hour and then cooled. The zinc residues are filtered off, and the solution is acidified with concentrated hydrochloric acid. The solution is then heated to 90°C for 45 minutes, cooled, and neutralized with solid sodium carbonate to a pH of 8-9. The product is filtered, washed with water, and air-dried to yield this compound.[2] The reported yield for a similar procedure is approximately 75.1%.[1]

Synthetic Pathway Visualization

The following diagram illustrates the two primary synthetic routes to this compound.

Synthetic_Routes Phthalimide Phthalimide Nitrophthalimide 5-Nitrophthalimide Phthalimide->Nitrophthalimide HNO₃, H₂SO₄ Aminophthalimide 5-Aminophthalimide Nitrophthalimide->Aminophthalimide Pd/C, H₂ Target1 This compound Aminophthalimide->Target1 Zn, CuSO₄, NaOH Aminophthalimide_start 4-Aminophthalimide Target2 This compound Aminophthalimide_start->Target2 Zn, NaOH

References

A Comparative Guide to the Pharmacokinetic Properties of 1,3-Dihydroisobenzofuran-5-amine Derivatives Versus Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of drug candidates derived from the 1,3-dihydroisobenzofuran-5-amine scaffold, exemplified by the well-characterized antidepressant citalopram, against other prominent heterocyclic scaffolds in drug discovery. The objective is to offer a data-driven evaluation to inform scaffold selection and optimization in preclinical drug development.

Executive Summary

The selection of a molecular scaffold is a critical decision in drug discovery, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent. The this compound framework has proven successful, most notably in the development of selective serotonin reuptake inhibitors (SSRIs). This guide presents available pharmacokinetic data for derivatives of this scaffold and contrasts them with the properties of alternative scaffolds such as spiro[isobenzofuran-piperidine] and dibenzofuran derivatives. While quantitative comparative data for a broad range of derivatives remains sparse in publicly available literature, this guide consolidates existing information to highlight key pharmacokinetic considerations for each class of compounds.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for citalopram, a key derivative of the this compound scaffold, in various species. The lack of publicly available, direct comparative data for other derivatives and alternative scaffolds in a standardized preclinical model, such as the rat, necessitates a more qualitative comparison for those scaffolds.

Table 1: Pharmacokinetic Parameters of Citalopram in Rats

ParameterValueSpeciesDosageReference
Bioavailability (F%) ~80%HumanOral[1]
Half-life (t½) ~35 hoursHumanOral[1]
Peak Plasma Conc. (Cmax) Varies with doseRat10 mg/kg (oral)[2]
Time to Peak (Tmax) ~4 hoursHumanOral
Volume of Distribution (Vd) ~12 L/kgHumanIntravenous
Protein Binding ~80%HumanIn vitro
Metabolism Hepatic (CYP3A4, CYP2C19)HumanIn vitro[1]
Elimination Urine (as metabolites)HumanOral

Note: Data for rat models often shows non-linear pharmacokinetics, especially at higher doses, complicating direct comparisons.[3]

Table 2: Qualitative Pharmacokinetic Comparison of Scaffolds

ScaffoldKey Pharmacokinetic AttributesNotes
This compound Derivatives - Good oral bioavailability observed for citalopram.[1] - Extensive hepatic metabolism.[1] - Potential for non-linear pharmacokinetics.[3]Well-established scaffold with predictable metabolism for some derivatives.
Spiro[isobenzofuran-piperidine] Derivatives - Reported to have good oral bioavailability. - Spirocyclic nature can enhance metabolic stability.Specific quantitative data is limited in public literature, but the scaffold is of interest for CNS targets.
Dibenzofuran Derivatives - Often exhibit cytotoxic and other biological activities. - Pharmacokinetic data is not widely reported in the context of drug development.Primarily explored for oncology and infectious diseases; ADME properties are a key area for optimization.

Experimental Protocols

A thorough evaluation of pharmacokinetic properties is essential in preclinical development. Below are detailed methodologies for key in vivo experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel compound after oral and intravenous administration in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Animals are acclimated for at least one week prior to the study with free access to food and water.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.

2. Dosing:

  • Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Oral Administration (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Intravenous Administration (IV): A single dose (e.g., 2 mg/kg) is administered as a bolus injection into the tail vein.

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.25 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Blood is collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t½, Vd, CL, and F%) are calculated using non-compartmental analysis software.

Visualizations: Experimental Workflow

The following diagram illustrates a standard workflow for the preclinical assessment of ADME properties.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability Permeability (e.g., Caco-2) Metabolic_Stability->Permeability CYP_Inhibition CYP450 Inhibition Permeability->CYP_Inhibition PK_Study Pharmacokinetic Study (Rat/Mouse) CYP_Inhibition->PK_Study Promising Candidates Metabolite_ID Metabolite Identification PK_Study->Metabolite_ID Lead_Optimization Lead Optimization PK_Study->Lead_Optimization Unfavorable Profile Excretion_Balance Excretion Balance Study Metabolite_ID->Excretion_Balance Candidate_Selection Candidate Selection Excretion_Balance->Candidate_Selection Favorable Profile Lead_Optimization->Metabolic_Stability Initial Screening

Preclinical ADME Assessment Workflow.

Signaling Pathways and Mechanisms

While a specific signaling pathway directly governing the pharmacokinetics of these scaffolds is not applicable, the primary mechanism of action for many this compound derivatives, such as citalopram, is the inhibition of the serotonin transporter (SERT). The interaction with transporters and metabolizing enzymes is a key determinant of their pharmacokinetic profile.

Metabolism_Pathway Drug_Admin Oral Administration of Drug Absorption GI Absorption Drug_Admin->Absorption Portal_Vein Portal Vein Absorption->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolites & Unchanged Drug Distribution Distribution to Tissues (including CNS) Systemic_Circulation->Distribution Metabolism Hepatic Metabolism (Phase I & II) Systemic_Circulation->Metabolism Distribution->Systemic_Circulation Excretion Excretion (Renal/Biliary) Metabolism->Excretion

General Metabolic Pathway of an Orally Administered Drug.

Conclusion

The this compound scaffold has a proven track record in producing orally bioavailable drugs with CNS activity, as exemplified by citalopram. However, the potential for non-linear pharmacokinetics and extensive metabolism requires careful consideration during lead optimization. Alternative scaffolds like spiro[isobenzofuran-piperidines] offer the potential for improved metabolic stability due to their rigid structures, though more quantitative data is needed for a direct comparison. Dibenzofuran derivatives represent a diverse chemical space with a range of biological activities, but their pharmacokinetic properties are less characterized in the context of drug development for systemic administration.

For researchers and drug development professionals, the choice of scaffold should be guided by the therapeutic target, desired pharmacokinetic profile, and the synthetic tractability of generating diverse analogs for structure-activity and structure-property relationship studies. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of the pharmacokinetic properties of novel chemical entities based on these and other scaffolds.

References

Safety Operating Guide

Proper Disposal of 1,3-Dihydroisobenzofuran-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1,3-Dihydroisobenzofuran-5-amine (CAS No. 61964-08-7), a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial when handling this compound. The following table summarizes the required protective gear.

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Ensure adequate ventilation, such as working in a chemical fume hood.

Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Ensure the waste this compound is stored in a suitable, properly labeled, and securely closed container.

    • The container must be made of a material compatible with the chemical.

    • Label the container clearly as "Hazardous Waste: this compound".

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

  • Waste Collection:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, avoid breathing dust.

    • Wear full PPE as outlined in the table above.

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1]

    • Avoid generating dust during cleanup.

    • Wash the spill area thoroughly with soap and water.

Decontamination of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., ethanol or acetone) at least three times.

  • Rinsate Disposal: Collect the rinsate and dispose of it as hazardous chemical waste along with the this compound waste.

  • Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: Have this compound waste? is_bulk Is it bulk/residual chemical? start->is_bulk is_spill Is it a spill? is_container Is it an empty container? is_spill->is_container No spill_procedure Follow Spill Management Protocol: 1. Wear full PPE. 2. Sweep solid material. 3. Containerize for disposal. is_spill->spill_procedure Yes container_procedure Follow Decontamination Protocol: 1. Triple rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. is_container->container_procedure Yes dispose Dispose of containerized waste (spill cleanup material, rinsate, bulk chemical) through an approved hazardous waste disposal facility. is_container->dispose No (end of process) is_bulk->is_spill No bulk_procedure Follow Standard Disposal Protocol: 1. Ensure proper containerization and labeling. 2. Store in designated hazardous waste area. is_bulk->bulk_procedure Yes spill_procedure->dispose container_procedure->dispose bulk_procedure->dispose

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,3-Dihydroisobenzofuran-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Dihydroisobenzofuran-5-amine (CAS No: 61964-08-7). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Safety Summary:

This compound is a solid substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the safety protocols outlined below is imperative to prevent exposure and ensure safe handling.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Double-gloving with chemical-resistant glovesGiven that nitrile gloves exhibit poor resistance to amines, it is recommended to use a more resistant glove material such as butyl rubber or neoprene as the outer glove.[2] An inner nitrile glove can be worn for splash protection during initial handling. Gloves should be inspected before use and changed immediately if contact with the chemical is suspected.
Eye and Face Protection Safety goggles and a face shieldChemical splash goggles should be worn at all times. A face shield is required when there is a risk of splashing or aerosol generation, such as when transferring the solid or working with solutions.
Respiratory Protection NIOSH-approved respiratorA half-mask or full-face respirator with cartridges suitable for ammonia/methylamine and P100 particulate filters is recommended, especially when handling the solid powder outside of a certified chemical fume hood.[3][4] The choice of respirator should be based on a risk assessment of the specific procedure.
Body Protection Laboratory coat and appropriate attireA flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe shoes are mandatory.

Experimental Protocol: Safe Handling of this compound

The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is in proper working order. All handling of the solid chemical and its solutions should be performed within the fume hood.

  • Verify that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize the duration of the procedure.

  • Have appropriate spill cleanup materials readily available.

2. Weighing and Transferring the Solid:

  • Don the appropriate PPE as specified in the table above.

  • To minimize the generation of dust, carefully open the container within the chemical fume hood.

  • Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

  • Close the primary container tightly immediately after use.

  • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Chemical Waste Collect all solid waste, including unused chemical and grossly contaminated items (e.g., weigh boats, pipette tips), in a designated, labeled, and sealed hazardous waste container. The container should be clearly labeled with the chemical name and associated hazards.
Liquid Chemical Waste Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Contaminated PPE Dispose of used gloves and other disposable PPE in a designated hazardous waste stream. Non-disposable PPE should be decontaminated thoroughly before reuse.

Waste Disposal Workflow:

cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_ppe Contaminated PPE cluster_disposal Final Disposal start Start: Identify Waste waste_type Determine Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type collect_solid Collect in a labeled, sealed hazardous waste container waste_type->collect_solid Solid collect_liquid Collect in a separate, labeled, sealed hazardous waste container waste_type->collect_liquid Liquid collect_ppe Dispose of in designated hazardous waste stream waste_type->collect_ppe PPE store_waste Store waste in a designated secondary containment area collect_solid->store_waste collect_liquid->store_waste collect_ppe->store_waste disposal_request Arrange for disposal through Environmental Health & Safety (EHS) store_waste->disposal_request cluster_planning Planning & Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Review SDS and Protocol ppe_check Don Appropriate PPE start->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check spill_kit Prepare Spill Kit hood_check->spill_kit weigh Weigh Solid Chemical spill_kit->weigh transfer Transfer and Prepare Solution weigh->transfer experiment Perform Experimental Procedure transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate and Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash exposure In Case of Exposure first_aid Follow First Aid Procedures (Eyewash, Shower, etc.) exposure->first_aid spill In Case of Spill spill_response Follow Spill Cleanup Protocol spill->spill_response seek_medical Seek Immediate Medical Attention first_aid->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.